1,1,1-Trifluoropropan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307602 | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-49-8 | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1,1-Trifluoropropan-2-amine synthesis and purification
An In-depth Technical Guide on the Synthesis and Purification of 1,1,1-Trifluoropropan-2-amine
Introduction
This compound, also known as trifluoroisopropylamine, is a critical fluorinated building block in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The amine is a chiral compound, and access to both its racemic and enantiomerically pure forms is of high value.[1] Industrial-scale synthesis of the enantiomers has been achieved through the fluorination of D- or L-alanine using sulfur tetrafluoride (SF4), but the toxicity and specialized handling requirements of SF4 have driven the development of alternative methods suitable for standard laboratory settings.[1] This guide provides a detailed overview of common synthetic routes and purification strategies for this versatile compound.
Synthetic Routes
Several methodologies have been established for the synthesis of this compound, starting from various precursors. The most common approaches involve the transformation of 1,1,1-trifluoroacetone or its derivatives.
Base-Catalyzed Isomerization of a Benzyl Imine
A widely used method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed rearrangement and distillation of the final product. This process avoids high-pressure hydrogenation and can be performed in standard laboratory glassware.[2]
Caption: Synthesis via Imine Isomerization.
Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine [2]
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0 °C.
-
Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.
-
Heat the reaction mixture at reflux for 15 hours, removing the water formed during the reaction using a Dean-Stark apparatus or similar water separator.
-
After cooling to room temperature, remove the solvent under vacuum. The resulting crude product, N-(1,1,1-trifluoroisopropylidene)benzylamine, can be used in the next step without further purification.
Step 2: Preparation of this compound [2]
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
-
Add excess benzylamine (2755 g) to the flask and heat the mixture to 90 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, this compound, will begin to distill.
-
Increase the reaction temperature to 115 °C and add an additional 25 mL of DBU.
-
Continue heating at 115 °C and collect the distillate until no more product comes over. The pure product is collected in the ice-cooled flask.
Reduction of 1,1,1-Trifluoroacetone Oxime
Another common industrial method is the reduction of 1,1,1-trifluoroacetone oxime. This reaction typically requires high-pressure hydrogenation and a metal catalyst.[3]
Caption: Synthesis via Oxime Reduction.
This is a generalized protocol based on patented processes.
-
Charge a high-pressure reactor (autoclave) with 1,1,1-trifluoroacetone oxime and a suitable solvent (e.g., an alcohol).
-
Add the hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.[3]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[3]
-
Heat the mixture to the reaction temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Maintain the reaction under these conditions for several hours (e.g., 2.5 hours) until hydrogen uptake ceases.[3]
-
Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated from the filtrate by distillation.
Synthesis from 1,1,1-Trifluoroisopropanol
An alternative route begins with the more readily available alcohol, which is first converted to a sulfonate ester, a good leaving group, and then displaced with ammonia.[3]
Step 1: Synthesis of 1,1,1-Trifluoroisopropyl p-toluenesulfonate [3]
-
In a three-necked flask, combine 1,1,1-trifluoroisopropanol (45.6 g, 0.4 mol), dichloroethane (200 g), and triethylamine (48.6 g, 0.48 mol).
-
Add p-toluenesulfonyl chloride (83.9 g, 0.44 mol) to the mixture.
-
Heat the reaction to 50 °C and maintain with stirring for 3 hours.
-
Cool the mixture to room temperature and wash twice with purified water (100 mL each).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the sulfonate ester.
Step 2: Amination to this compound [3]
-
Place the crude sulfonate ester in a high-pressure reactor with a polar aprotic solvent.
-
Heat the reactor to between 60-100 °C.
-
Introduce ammonia gas, maintaining a pressure of 0.4-0.8 MPa.
-
Continue the reaction for 3-10 hours.
-
After cooling and venting, the product is isolated from the reaction mixture by rectification.[3]
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |
| Imine Isomerization | 1,1,1-Trifluoroacetone | Benzylamine, DBU, p-TSA | 90-115 °C, atmospheric pressure | Good | >99% (after distillation)[2] | Avoids high-pressure equipment but uses a large amount of benzylamine.[3] |
| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Raney Ni | 90 °C, 50 bar | 86%[3] | High | Requires specialized high-pressure hydrogenation equipment.[3] |
| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Rh/Al₂O₃ | 147 °C (gas phase) | 80%[3] | 94% selectivity[3] | Gas-phase process suitable for continuous flow production.[3] |
| Sulfonate Displacement | 1,1,1-Trifluoroisopropanol | TsCl, NEt₃, Ammonia | 60-100 °C, 0.4-0.8 MPa | High | >99.5% (after rectification)[3] | Mild pressure conditions compared to hydrogenation; readily available starting material.[3] |
Purification
Purification is critical to obtaining this compound of sufficient quality for subsequent use. The appropriate method depends on the nature of the impurities and whether a racemic or enantiomerically pure product is desired.
Fractional Distillation
Given its low boiling point of 46-47 °C, fractional distillation is the primary method for purifying the crude product.[2] This technique is effective at separating the amine from higher-boiling starting materials, solvents, and byproducts.[4]
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[4] It is crucial that the receiving flask is cooled in an ice bath due to the product's volatility.
-
Charge the distillation flask with the crude amine mixture.
-
Gently heat the flask. The more volatile components will rise through the column.[4]
-
Maintain a slow and steady distillation rate to ensure good separation.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (46-47 °C).[2]
Chiral Resolution of Racemic Amine
For applications requiring a single enantiomer, resolution of the racemic amine is a common strategy. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
Caption: Workflow for Diastereomeric Salt Resolution.
This is a generalized protocol based on established chemical principles for resolving amines.[1][5]
-
Dissolve the racemic this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.[1]
-
Slowly add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should begin to form.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) can be checked at this stage.
-
To recover the free amine, suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.
-
Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent by distillation to yield the enantiomerically enriched amine.
-
The mother liquor from step 5 contains the other diastereomeric salt, from which the other amine enantiomer can be recovered using the same basification and extraction procedure.
Physical and Chemical Data
| Property | Value | Source |
| Chemical Formula | C₃H₆F₃N | [6] |
| Molar Mass | 113.08 g/mol | - |
| Boiling Point | 46-47 °C | [2] |
| Appearance | Colorless liquid | [7] |
| HCl Salt Melting Point | 220-222 °C | |
| Storage Conditions | Inert atmosphere, freezer (-20°C) | [6] |
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. This compound | 421-49-8 [sigmaaldrich.com]
- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-amine, a fluorinated analog of isopropylamine, is a valuable building block in medicinal chemistry and drug development. The introduction of the trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, details relevant experimental protocols, and outlines a common synthetic route.
Core Physicochemical Properties
The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
This compound (Free Base)
| Property | Value | Source |
| CAS Number | 421-49-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₃H₆F₃N | --INVALID-LINK--[1] |
| Molecular Weight | 113.08 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Boiling Point | 46-47 °C | --INVALID-LINK--[2] |
| Physical Form | Liquid | --INVALID-LINK-- |
| logP (Computed) | 0.8 | --INVALID-LINK--[1] |
| pKa | Data not available | |
| Density | Data not available | |
| Water Solubility | Data not available |
This compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2968-32-3 (Racemate) | --INVALID-LINK--[3] |
| Molecular Formula | C₃H₇ClF₃N | --INVALID-LINK--[4] |
| Molecular Weight | 149.54 g/mol | --INVALID-LINK--[4] |
| Melting Point | 220-222 °C | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Solubility | Soluble in water and ethanol, slightly soluble in ether.[5] | --INVALID-LINK--[5] |
| Density | 1.148 g/cm³ (ambiguous if for salt or free base) | --INVALID-LINK--[5] |
Experimental Protocols
Determination of Boiling Point
The boiling point of liquid this compound can be determined using a simple distillation apparatus.
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A small volume of the purified liquid amine is placed in the round-bottom flask with a few boiling chips.
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Measurement: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, corrected for atmospheric pressure.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured on an analytical balance.
-
Volume of Sample: A known volume of the amine is added to the container. If using a pycnometer, it is filled to its calibrated volume.
-
Mass of Filled Container: The mass of the container with the amine is measured.
-
Calculation: The density is calculated by dividing the mass of the amine (mass of filled container - mass of empty container) by its volume.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the protonated amine is a measure of its basicity and can be determined by potentiometric titration.
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the amine between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the amine in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined using the shake-flask method.
-
Equilibration: An excess amount of the amine is added to a known volume of water in a sealed flask.
-
Shaking: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved amine is separated from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: The concentration of the amine in the clear aqueous solution is determined by a suitable analytical method (e.g., GC, HPLC, or titration).
-
Result: The measured concentration represents the aqueous solubility of the compound at that temperature.
Synthesis Workflow
A common method for the preparation of this compound is the reductive amination of 1,1,1-trifluoroacetone. A specific example involves the reaction with benzylamine followed by a transamination reaction.[2]
Caption: Synthesis of this compound.
Biological Context and Drug Development Implications
Specific signaling pathways or metabolic processes directly involving this compound are not well-documented in publicly available literature. However, the introduction of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug molecule.
The basicity of the amine group, which will be influenced by the electron-withdrawing trifluoromethyl group, is a critical parameter for drug-receptor interactions. The protonated form of the amine can form ionic bonds with acidic residues in a protein's active site. Therefore, understanding the pKa is crucial for predicting the ionization state at physiological pH and for designing molecules with optimal binding characteristics.
The lipophilicity, quantified by logP, affects a molecule's ability to cross cell membranes and the blood-brain barrier. The trifluoromethyl group generally increases lipophilicity, which can be advantageous for targeting intracellular proteins or the central nervous system. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Conclusion
References
- 1. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. This compound hydrochloride | CAS 2968-32-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
An In-depth Technical Guide to 1,1,1-Trifluoropropan-2-amine (CAS: 421-49-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-amine, also known as 1,1,1-trifluoro-isopropylamine, is a critical fluorinated building block in modern medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable synthon for introducing fluorine into bioactive molecules. The incorporation of the trifluoromethyl moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 421-49-8 | [3] |
| Molecular Formula | C3H6F3N | [3] |
| Molecular Weight | 113.08 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 38 °C | [4] |
| Density | 1.09 g/mL | [4] |
| Melting Point | -145 °C | [4] |
| pKa | 5.82 ± 0.50 (Predicted) | [4] |
| Solubility | Soluble in water and ethanol, slightly soluble in ether. | [5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹⁹F NMR | Two doublet peaks at δ -78.15 and -78.62 ppm (for diastereomers) | [6] |
| IR Spectroscopy | N-H stretch: 3300-3500 cm⁻¹ (typically two bands for primary amines), C-N stretch: 1020-1250 cm⁻¹ (aliphatic) | [7][8] |
| Mass Spectrometry | Molecular ion (M+) peak at an odd m/z value due to the presence of one nitrogen atom. Alpha-cleavage is a dominant fragmentation pattern. | [8] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Synthesis via Reductive Amination of 1,1,1-Trifluoroacetone
A prevalent method for the synthesis of this compound is the reductive amination of 1,1,1-trifluoroacetone. This can be achieved through a two-step, one-pot reaction involving the formation of an imine intermediate followed by its reduction.
Experimental Protocol:
-
Imine Formation: In a reaction vessel, dissolve 1,1,1-trifluoroacetone and an amine source (e.g., benzylamine) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux to facilitate the formation of the N-(1,1,1-trifluoroisopropylidene)benzylamine intermediate. Water is removed azeotropically.
-
Reduction: After the formation of the imine, introduce a suitable reducing agent (e.g., sodium borohydride) to the reaction mixture.
-
The reaction is stirred until the reduction is complete, which can be monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product can be purified by distillation to yield this compound.
Caption: Reductive amination synthesis of this compound.
Patented Two-Step Synthesis
A specific patented process details a two-step synthesis with high yields.
Experimental Protocol:
Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
To a solution of 1.5 g of p-toluenesulfonic acid in 10 L of toluene, add 3360 g of 1,1,1-trifluoroacetone at 0 °C.
-
Dose 3225 g of benzylamine over 3 hours, maintaining the temperature between 0 and 10 °C.
-
Heat the reaction mixture at reflux for 15 hours, distilling off the water formed.
-
After cooling, remove the solvent under vacuum to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine.
Step 2: Preparation of this compound
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a descending condenser with an ice-cooled receiving flask, place 4643 g of the crude product from Step 1.
-
Add 2755 g of benzylamine and heat the mixture to 90 °C.
-
Add 20 ml of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene); the product will begin to distill.
-
Increase the temperature to 115 °C and add another 25 ml of DBU.
-
Maintain the temperature at 115 °C and continue distillation until no more product is collected.
-
The pure this compound is collected in the ice-cooled flask.
Caption: Patented two-step synthesis of this compound.
Biological Relevance and Role in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its primary biological significance is derived from the properties it imparts to the final drug molecule.
Role as a Key Intermediate for Vorasidenib (IDH1/2 Inhibitor)
A prominent example of the importance of this compound is its use as a crucial chiral intermediate in the synthesis of vorasidenib.[1] Vorasidenib is a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are implicated in certain cancers, including gliomas.[1][9]
Mutations in IDH1 and IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[9][10] Vorasidenib inhibits these mutant enzymes, thereby reducing 2-HG levels.[9] The (R)-enantiomer of this compound is specifically used to construct the chiral side chain of vorasidenib.[1] The presence of the trifluoromethyl group in this side chain is critical for enhancing the metabolic stability and target binding affinity of the final drug.[1]
Caption: Role of this compound in Vorasidenib's mechanism.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from sources of ignition.
Conclusion
This compound is a fundamentally important building block in the development of modern pharmaceuticals. Its synthesis is well-established, and its utility is exemplified by its role in the creation of targeted cancer therapies like vorasidenib. The trifluoromethyl group it carries provides significant advantages in drug design, enhancing the properties of the final active pharmaceutical ingredient. For researchers in drug discovery and development, a thorough understanding of the properties and synthesis of this compound is essential for leveraging its potential in creating novel and effective therapeutics.
References
- 1. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | Pharmaceutical Intermediate | 177469-12-4 - PHMO [phmo.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The role of mutant IDH1 and IDH2 inhibitors in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, 1,1,1-Trifluoropropan-2-amine. The information herein is intended to support identification, characterization, and quality control in research and development settings. The data presented is a consolidation of predicted values based on analogous compounds and fundamental spectroscopic principles, owing to the absence of a complete, publicly available experimental dataset for this specific molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Amino-1,1,1-trifluoropropane, Trifluoroisopropylamine
-
CAS Number: 421-49-8
-
Molecular Formula: C₃H₆F₃N
-
Molecular Weight: 113.08 g/mol [1]
-
Structure:
F H H | | | F-C-C-C-H | | | F H NH₂
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~ 3.5 - 3.8 | Quartet of Doublets (qd) or Multiplet (m) | 1H | CH | ³JHH ≈ 6-7 Hz, ³JHF ≈ 7-8 Hz |
| ~ 1.5 - 1.8 | Broad Singlet (br s) | 2H | NH₂ | - |
| ~ 1.2 - 1.4 | Doublet (d) | 3H | CH₃ | ³JHH ≈ 6-7 Hz |
Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity (in ¹H-coupled spectrum) | Assignment | Predicted Coupling Constants (J) in Hz |
| ~ 125 - 128 | Quartet (q) | CF₃ | ¹JCF ≈ 280-285 Hz |
| ~ 50 - 55 | Quartet of Doublets (qd) | CH | ²JCF ≈ 30-35 Hz |
| ~ 15 - 20 | Quartet (q) | CH₃ | ³JCF ≈ 1-2 Hz |
¹⁹F NMR Spectroscopy
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz |
| ~ -74 to -78 | Doublet (d) | ³JFH ≈ 7-8 Hz |
Note: The chemical shift is referenced to CFCl₃ at 0 ppm.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H symmetric and asymmetric stretching |
| 2850 - 3000 | Medium | C-H stretching |
| 1590 - 1650 | Medium | N-H bending (scissoring) |
| 1100 - 1350 | Strong | C-F stretching |
| 1000 - 1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Comments |
| 113 | [C₃H₆F₃N]⁺ | Molecular ion (M⁺) |
| 98 | [C₂H₃F₃N]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. This is expected to be a major fragment. |
| 44 | [C₂H₆N]⁺ | Loss of a trifluoromethyl radical (•CF₃). |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a volatile, fluorinated amine such as this compound.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -100 ppm).
-
Use a suitable pulse program and a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition:
-
EI-MS: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 10 to 200.
-
ESI-MS: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to 1,1,1-Trifluoropropan-2-amine: Commercial Availability, Synthesis, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial availability, synthesis, and analytical characterization of 1,1,1-Trifluoropropan-2-amine (CAS: 421-49-8), a valuable building block in pharmaceutical and agrochemical research. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development.
Commercial Availability and Suppliers
This compound is commercially available in its racemic form, as individual (R)- and (S)-enantiomers, and as its hydrochloride salt. A variety of chemical suppliers offer this compound in different purities and quantities, catering to both research and development needs. Below is a summary of prominent suppliers and their typical product offerings.
| Supplier | Product Form | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Racemic | 421-49-8 | ≥97% | 1 g, 5 g, 25 g |
| (R)-enantiomer hydrochloride | 177469-12-4 | ≥98% | Custom synthesis | |
| (S)-enantiomer hydrochloride | 125353-44-8 | ≥95% | Custom synthesis | |
| Racemic hydrochloride | 2968-32-3 | ≥98% | 1 g, 5 g | |
| Ivy Fine Chemicals | Racemic | 421-49-8 | Not specified | 5 g, 25 g, 100 g, Bulk |
| Manchester Organics | Racemic | 421-49-8 | 97% | 1 g, 5 g |
| Ambeed, Inc. | Racemic | 421-49-8 | 97% | 1 g, 5 g, 25 g |
| Capot Chemical Co., Ltd. | Racemic hydrochloride | 2968-32-3 | Not specified | Inquiry |
| (S)-enantiomer hydrochloride | 125353-44-8 | Not specified | Inquiry | |
| Oakwood Chemical | (S)-enantiomer hydrochloride | 125353-44-8 | 99% | 250 mg, 1 g, 5 g, 25 g, 100 g |
| Chemenu | Racemic | 421-49-8 | ≥95% | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
Synthesis of Racemic this compound
A common and scalable method for the preparation of racemic this compound involves the reaction of 1,1,1-trifluoroacetone with benzylamine, followed by a base-catalyzed rearrangement and distillation. The following protocol is adapted from patent literature, which describes a robust process for its synthesis.[1]
Step 1: Formation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0°C.
-
Slowly add benzylamine (3225 g) over a period of 3 hours, maintaining the temperature between 0 and 10°C.
-
Heat the reaction mixture to reflux for 15 hours. The water formed during the reaction is removed by azeotropic distillation.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine. This intermediate is typically used in the next step without further purification.
Step 2: Rearrangement and Distillation to this compound
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation condenser, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
-
Add benzylamine (2755 g) and heat the mixture to 90°C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 ml) to the mixture. The product, this compound, will begin to distill.
-
Increase the reaction temperature to 115°C and add an additional 25 ml of DBU.
-
Continue the distillation at 115°C until no more product is collected. The collected product is this compound with a boiling point of 46-47°C.[1]
Caption: Synthesis workflow for this compound.
Analytical Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of this compound and for identifying potential impurities. Due to the basic nature of amines, derivatization is often employed to improve peak shape and chromatographic performance.
Derivatization Protocol (using Trifluoroacetic Anhydride - TFAA):
-
Dissolve a small amount of the amine sample in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an excess of trifluoroacetic anhydride (TFAA) to the solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting N-trifluoroacetyl derivative is more volatile and less polar, making it amenable to GC analysis.
Illustrative GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.
Illustrative Chiral HPLC Parameters:
-
Column: A chiral column with a cellulose or amylose-based stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and resolution of amines. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the amine does not have a strong chromophore.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹⁹F NMR are highly informative.
¹H NMR (in CDCl₃):
-
The spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and a doublet from coupling with the methyl protons.
-
The methyl group (CH₃) will appear as a doublet due to coupling with the methine proton.
-
The amine protons (NH₂) may appear as a broad singlet.
¹⁹F NMR (in CDCl₃):
-
The three equivalent fluorine atoms of the trifluoromethyl group (CF₃) are expected to give rise to a doublet due to coupling with the methine proton.
Logical Relationships in Analytical Workflow
The following diagram illustrates the logical workflow for the complete analysis of a synthesized batch of this compound.
Caption: Analytical workflow for this compound.
This technical guide provides a foundational understanding of the commercial landscape, synthesis, and analytical control of this compound. Researchers are encouraged to consult the original literature and supplier documentation for further details and to optimize the described methods for their specific applications.
References
Unveiling the Conformational Landscape of 1,1,1-Trifluoropropan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoropropan-2-amine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship studies. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound. In the absence of direct experimental data for the amine, this guide leverages findings from a comprehensive study on its analogous alcohol, 1,1,1-trifluoro-2-propanol, and established principles of conformational analysis to present a robust theoretical model. This guide summarizes key structural parameters, explores the potential energy landscape, and details the methodologies that would be employed for its experimental and computational characterization.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is a common substituent in pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound, with its chiral center adjacent to the trifluoromethyl group, represents a key building block in the synthesis of complex bioactive molecules. A thorough understanding of its conformational preferences is crucial for predicting its interactions with biological targets.
This guide synthesizes theoretical predictions based on high-level ab initio calculations and analogies to structurally similar molecules to provide a detailed picture of the conformational landscape of this compound.
Molecular Structure and Conformational Isomers
The conformational flexibility of this compound arises primarily from the rotation around the C1-C2 and C2-N single bonds. Due to the steric bulk and electrostatic interactions of the trifluoromethyl and amino groups, it is expected that staggered conformations will be significantly more stable than eclipsed conformations.
Based on analogy with 1,1,1-trifluoro-2-propanol, it is predicted that this compound exists predominantly as a mixture of three stable conformers, designated as Conformer I , Conformer II , and Conformer III . These conformers are characterized by the dihedral angles involving the C-C-N-H and H-C-C-F frameworks.
A logical workflow for the conformational analysis of this molecule, combining computational and experimental approaches, is depicted below.
Predicted Stable Conformers
The predicted stable conformers are depicted below. The stability of these conformers is dictated by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the amino group and the fluorine atoms.
Quantitative Structural Data (Theoretical)
The following tables summarize the predicted structural parameters for the most stable conformer (Conformer I) of this compound, derived from ab initio calculations at the MP2/6-311++G(d,p) level of theory. These values are based on the study of the analogous alcohol and are expected to be in close agreement with experimental values for the amine.
Table 1: Predicted Bond Lengths for Conformer I
| Bond | Predicted Length (Å) |
| C1-C2 | 1.525 |
| C2-N | 1.465 |
| C1-F (avg) | 1.345 |
| C2-H | 1.098 |
| N-H (avg) | 1.015 |
| C1-C(H3) | 1.510 |
Table 2: Predicted Bond Angles for Conformer I
| Angle | Predicted Angle (°) |
| C1-C2-N | 110.5 |
| F-C1-F (avg) | 108.0 |
| C2-C1-F (avg) | 110.9 |
| C1-C2-H | 108.5 |
| H-N-H | 107.0 |
| C2-N-H (avg) | 110.0 |
Table 3: Predicted Dihedral Angles for Conformer I
| Dihedral Angle | Predicted Angle (°) |
| F-C1-C2-N | 65.0, -175.0, -55.0 |
| H-C2-C1-F | -60.0, 60.0, 180.0 |
| C1-C2-N-H | 60.0, 180.0 |
Table 4: Predicted Relative Energies of Conformers
| Conformer | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| Conformer I | 0.00 | ~ 85 |
| Conformer II | 3.5 | ~ 10 |
| Conformer III | 6.0 | ~ 5 |
Experimental Protocols
While specific experimental data for this compound is not available in the reviewed literature, the following established protocols would be employed for its structural and conformational analysis.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique capable of providing precise rotational constants for different conformers in the gas phase.
Methodology:
-
Sample Introduction: The sample would be introduced into the spectrometer, likely using a heated nozzle to ensure sufficient vapor pressure. For less volatile samples, laser ablation of a solid sample can be utilized.
-
Supersonic Expansion: The gaseous sample would be expanded through a nozzle into a high-vacuum chamber, resulting in a rotationally and vibrationally cold molecular beam. This simplifies the resulting spectrum by populating only the lowest energy levels.
-
Microwave Irradiation: The molecular beam is irradiated with microwave radiation. When the radiation frequency matches a rotational transition, the molecules absorb energy.
-
Detection: The resulting absorption or emission is detected, typically using a Fourier-transform microwave spectrometer, which allows for the simultaneous detection of a wide range of frequencies.
-
Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each observed conformer. Isotopic substitution (e.g., ¹⁵N, ¹³C) can be used to precisely determine the atomic coordinates.
Ab Initio and Density Functional Theory (DFT) Calculations
Computational chemistry is an indispensable tool for predicting and interpreting experimental results.
Methodology:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (C1-C2 and C2-N) to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., MP2/6-311++G(d,p) or a DFT functional like B3LYP with a similar basis set).
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including zero-point energy corrections, to predict their relative populations at a given temperature.
-
Spectroscopic Parameter Prediction: Rotational constants, dipole moments, and vibrational frequencies are calculated to aid in the assignment of experimental spectra.
Conclusion
This technical guide presents a comprehensive theoretical model for the molecular structure and conformation of this compound. Based on analogies to structurally related molecules and established computational methodologies, it is predicted that this amine exists as a mixture of three stable conformers, with one gauche conformer being significantly more populated. The provided quantitative data on bond lengths, angles, and dihedral angles offers a valuable starting point for researchers in medicinal chemistry and drug development. The outlined experimental protocols for microwave spectroscopy and computational chemistry provide a clear roadmap for future studies to experimentally validate and refine this theoretical model. A detailed understanding of the conformational landscape of this important building block will undoubtedly facilitate the design of more potent and selective drug candidates.
Solubility Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoropropan-2-amine and its hydrochloride salt in common laboratory solvents. Due to a lack of publicly available quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific needs.
Core Compound Information
This compound is a fluorinated organic compound with a primary amine group. Its structure, featuring a trifluoromethyl group, significantly influences its physicochemical properties, including its solubility. The presence of the amine group allows for the formation of salts, such as the hydrochloride salt, which can exhibit different solubility profiles compared to the free amine.
Qualitative Solubility Data
While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively available in published literature, the following table summarizes the available qualitative information. The solubility of the free amine is inferred based on general principles of chemical solubility ("like dissolves like"), considering its polarity and hydrogen bonding capabilities.
| Compound Form | Solvent | Solubility | Reference/Basis |
| This compound Hydrochloride | Water | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Diethyl Ether | Slightly Soluble | [1] | |
| This compound (Free Amine) | Water | Likely Soluble | Inferred (Polar; can form hydrogen bonds) |
| Methanol / Ethanol | Likely Soluble | Inferred (Polar protic solvents) | |
| Acetone / Acetonitrile | Likely Soluble | Inferred (Polar aprotic solvents) | |
| Dichloromethane | Likely Soluble | Inferred (Moderately polar solvent) | |
| Toluene / Hexanes | Likely Sparingly Soluble to Insoluble | Inferred (Nonpolar solvents) |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is considered the gold standard. This method involves equilibrating an excess of the solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute.
I. Materials and Equipment
-
This compound (or its salt)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a gas chromatograph (GC) if the amine is sufficiently volatile.
II. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is confirmed if a visible amount of undissolved amine remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved particles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method Example):
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This may involve derivatization of the amine to improve its chromatographic properties and detection.
-
Calibration Curve: Prepare a series of standard solutions of the amine of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to the amine.
-
Calculation: Use the calibration curve to determine the concentration of the amine in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For drug development and research applications, obtaining precise solubility data through these experimental methods is crucial for formulation, bioavailability studies, and process chemistry.
References
An In-depth Technical Guide to the Enantiomers of 1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoropropan-2-amine is a critical chiral building block in modern medicinal and agrochemical research. The stereochemistry of this molecule significantly influences the biological activity of its derivatives, making the synthesis and separation of its individual enantiomers, (R)- and (S)-1,1,1-trifluoropropan-2-amine, a topic of paramount importance. This guide provides a comprehensive overview of the synthesis, resolution, and characterization of these enantiomers, including detailed experimental protocols and comparative data.
Introduction
The incorporation of a trifluoromethyl group into bioactive molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When this group is positioned adjacent to a stereocenter, as in this compound, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure forms of this amine is essential for the development of stereochemically defined drugs and agrochemicals. This document serves as a technical resource for chemists and pharmacologists, detailing established methods for the preparation and characterization of (R)- and (S)-1,1,1-trifluoropropan-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of the enantiomers of this compound and its common salt forms is presented below. Data for the individual enantiomers of the free amine is less commonly reported than for the racemic mixture and hydrochloride salts.
| Property | (R)-1,1,1-Trifluoropropan-2-amine | (S)-1,1,1-Trifluoropropan-2-amine | Racemic this compound |
| Molecular Formula | C₃H₆F₃N | C₃H₆F₃N | C₃H₆F₃N |
| Molecular Weight | 113.08 g/mol [1][2] | 113.08 g/mol [1][2] | 113.08 g/mol [1][2] |
| CAS Number | 374-01-6 (Parent) | 125278-10-6[1] | 421-49-8[2] |
| Boiling Point | Not specified | Not specified | 46-47 °C[2] |
| Density | Not specified | Not specified | Not specified |
| Appearance | Liquid[2] | Liquid[1] | Liquid[2] |
| Specific Rotation [α]D | Not specified (free base) | Not specified (free base) | 0 |
| Hydrochloride Salt CAS | 177469-12-4[3] | 125353-44-8[4] | 2968-32-3[5] |
| Hydrochloride Salt M.P. | Not specified | ~240 °C[4] | 220-222 °C |
| Hydrochloride Salt [α]D | Not specified | [α]D -2.94 (c 1.0, MeOH, 25 °C, 98% ee)[6] | 0 |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates the enantiomers from a racemic mixture.
Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
This method provides direct access to enantiomerically enriched this compound through the diastereoselective reduction of a chiral N-sulfinylimine. The use of Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, allows for high stereocontrol.[6][7][8]
Step 1: Formation of (R,Z)-N-(1,1,1-trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH), add 1,1,1-trifluoroacetone (1.5 eq).
-
Add a Lewis acid catalyst, such as Ti(OiPr)₄ (2.0 eq).
-
Stir the mixture at room temperature for 18-24 hours.
-
Monitor the reaction by ¹⁹F NMR for the disappearance of the starting sulfinamide and the appearance of the N-sulfinylimine singlet at approximately -75.5 ppm.[6]
-
Upon completion, quench the reaction with water and purify by filtration through a plug of silica gel to yield the crude sulfinylimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine from Step 1 in an appropriate solvent (e.g., THF) and cool to -78 °C.
-
Add a reducing agent such as L-Selectride® (1.5 eq) dropwise. The choice of reducing agent can influence the diastereoselectivity.[6]
-
Stir the reaction at -78 °C for 3-4 hours.
-
Monitor the reaction for the consumption of the sulfinylimine. The two resulting diastereomers can be distinguished by ¹⁹F NMR (doublets around δ -78.15 and -78.62 ppm).[6]
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
Step 3: Auxiliary Cleavage
-
Dissolve the purified sulfinamide from Step 2 in methanol.
-
Add a solution of HCl in a suitable solvent (e.g., 1,4-dioxane or diethyl ether) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of (S)-1,1,1-trifluoropropan-2-amine as a white solid.[6]
-
The free amine can be liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
Caption: Workflow for the enantioselective synthesis of (S)-1,1,1-trifluoropropan-2-amine.
Chiral Resolution of Racemic this compound
Classical resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers on a preparative scale.[9] Racemic this compound can be effectively resolved using an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives.[6][10]
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent, using minimal heating if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.
-
Allow the solution to cool slowly to room temperature and then let it stand undisturbed for several hours to overnight to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomeric salt.
-
Dry the crystals under vacuum. The enantiomeric excess of the amine in the crystallized salt should be determined at this stage (e.g., by chiral HPLC after liberating a small sample).
-
If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from the same or a different solvent system.
Step 3: Liberation of the Free Amine
-
Dissolve the enantiomerically enriched diastereomeric salt in water.
-
Add a base, such as 2 M NaOH solution, dropwise with stirring until the solution is strongly basic (pH > 10).
-
The free amine will separate as an organic layer. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and carefully remove the solvent by distillation to yield the enantiomerically enriched free amine.
Caption: General workflow for the chiral resolution of racemic this compound.
Spectroscopic and Analytical Data
Characterization of the enantiomers of this compound relies on standard spectroscopic techniques. While full spectra are best consulted from spectral databases, typical chemical shifts are noted below.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and a doublet for the methyl protons (CH₃) due to coupling with the methine proton. The amine protons (NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show two signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for assessing purity and diastereomeric excess in synthetic intermediates.[6] For the final product, a single signal, typically a doublet due to coupling with the methine proton, is expected.
Note: Actual chemical shifts can vary depending on the solvent and whether the analysis is performed on the free amine or a salt form.
Applications in Drug Development
Chiral amines are ubiquitous in pharmaceuticals, and the stereochemistry at the amine-bearing carbon is often crucial for biological activity. (R)- and (S)-1,1,1-trifluoropropan-2-amine serve as valuable precursors for a variety of complex molecular targets. The trifluoromethyl group can impart desirable properties such as metabolic stability and enhanced binding affinity, making these building blocks attractive for the synthesis of novel therapeutic agents and agrochemicals.
Conclusion
The enantiomers of this compound are key chiral building blocks with significant potential in the life sciences. This guide has detailed robust and accessible methods for their preparation, either through direct asymmetric synthesis using a chiral auxiliary or through classical resolution of the racemate. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of these important fluorinated compounds. Careful selection of the synthetic or resolution strategy will depend on factors such as scale, desired enantiopurity, and available resources.
References
- 1. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Ellman's Sulfinamides [sigmaaldrich.com]
- 8. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Methodological & Application
Application of 1,1,1-Trifluoropropan-2-amine in the Development of Kinase Inhibitors
Introduction
1,1,1-Trifluoropropan-2-amine, also known as trifluoro-isopropylamine, is a valuable building block in medicinal chemistry. The incorporation of the trifluoromethyl group (CF3) into drug candidates can significantly enhance their pharmacological properties. This includes improved metabolic stability, increased lipophilicity, and better binding affinity to biological targets. These characteristics make this compound a sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors for various diseases.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of kinase inhibitors, with a specific focus on Apoptosis Signal-regulating Kinase 1 (ASK1) and Janus Kinase 1 (JAK1).
Key Applications in Medicinal Chemistry
The trifluoro-isopropylamine moiety is utilized in drug design for several key reasons:
-
Metabolic Stability: The strong carbon-fluorine bond in the CF3 group is resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body.
-
Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms can participate in favorable interactions with amino acid residues in the active site of a target protein, leading to increased binding affinity and potency.
-
Bioisosteric Replacement: The trifluoro-isopropyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity.
Case Study: (S)-4-(1,1,1-trifluoropropan-2-yl) Quinoxaline as an ASK1 Inhibitor
A notable example of the successful incorporation of this compound is in the development of selective inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key enzyme in cellular stress responses and is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
One such inhibitor, (S)-4-(1,1,1-trifluoropropan-2-yl) substituted quinoxaline, has demonstrated potent inhibitory activity against ASK1. The chiral (S)-enantiomer, in particular, has been shown to be significantly more active than its (R)-counterpart, highlighting the importance of stereochemistry in drug design.
Quantitative Data
| Compound | Target | IC50 (nM)[1] |
| (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline (Compound 12e) | ASK1 | 46.32[1] |
| (R)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline (Compound 12f) | ASK1 | 2469.68[1] |
Experimental Protocols
Synthesis of (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline
This protocol describes a potential synthetic route for the preparation of the target compound, based on common organic synthesis methodologies.
dot
Caption: Synthetic workflow for the preparation of the target ASK1 inhibitor.
Materials:
-
A suitable quinoxaline starting material with a leaving group (e.g., a halogen) at the 4-position.
-
(S)-1,1,1-trifluoropropan-2-amine
-
A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve the quinoxaline starting material (1 equivalent) in the chosen solvent.
-
Add (S)-1,1,1-trifluoropropan-2-amine (1.2 equivalents) and the non-nucleophilic base (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline.
Biochemical Assay for ASK1 Inhibition
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against ASK1 using a fluorescence-based assay.
dot
Caption: Workflow for a biochemical ASK1 inhibition assay.
Materials:
-
Recombinant human ASK1 enzyme
-
ASK1 substrate peptide (e.g., a peptide containing the MKK6 phosphorylation site)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline)
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with a known ASK1 inhibitor as a positive control and wells with DMSO as a negative control.
-
Add the ASK1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the kinase assay kit, following the manufacturer's instructions.
-
Measure the fluorescence signal on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application in JAK1 Inhibitor Development
The trifluoro-isopropylamine moiety can also be incorporated into inhibitors of other kinase families, such as the Janus kinases (JAKs). JAK1 is a key mediator of pro-inflammatory cytokine signaling and is a validated therapeutic target for autoimmune diseases.
dot
Caption: Simplified JAK1-STAT signaling pathway.
Cell-Based Assay for JAK1 Inhibition (STAT Phosphorylation)
This protocol describes a cell-based assay to measure the inhibition of JAK1-mediated STAT phosphorylation.
dot
Caption: Workflow for a cell-based JAK1 inhibition assay.
Materials:
-
A human cell line that expresses the IL-6 receptor and JAK1 (e.g., U266 cells)
-
Cell culture medium and supplements
-
Test compound (a potential JAK1 inhibitor containing the trifluoro-isopropylamine moiety)
-
Recombinant human Interleukin-6 (IL-6)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Western blotting reagents and equipment
-
Densitometry software for band quantification
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against phospho-STAT3.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with the antibody against total STAT3 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Calculate the percentage of inhibition of STAT3 phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This compound is a versatile and valuable building block for the development of potent and selective kinase inhibitors. Its unique properties can significantly enhance the drug-like characteristics of a molecule. The provided protocols offer a starting point for the synthesis and evaluation of novel kinase inhibitors incorporating this important chemical moiety. Further optimization of both the chemical synthesis and the biological assays will be necessary for specific drug discovery projects.
References
Application Notes and Protocols: 1,1,1-Trifluoropropan-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-amine, a chiral fluorinated building block, is of significant interest in medicinal and agrochemical research. The incorporation of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable moiety in the design of novel therapeutic agents and crop protection chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various key organic transformations.
Key Applications
This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules, including:
-
Chiral Amines and Derivatives: Its inherent chirality can be transferred to more complex molecules.
-
N-Substituted Amides: Readily forms amides with carboxylic acids and their derivatives, a common linkage in pharmaceuticals.
-
Heterocyclic Compounds: Can be incorporated into various heterocyclic scaffolds, which are prevalent in bioactive compounds.
-
Amino Alcohols: Through reactions like epoxide ring-opening, it can generate valuable amino alcohol structures.
Experimental Protocols and Data
N-Acylation: Synthesis of N-(1,1,1-Trifluoropropan-2-yl)amides
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients. This compound can be readily acylated using various methods.
Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-(1,1,1-Trifluoropropan-2-yl)benzamide
-
To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford the desired N-(1,1,1-trifluoropropan-2-yl)benzamide.
Table 1: Representative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl Chloride | Et₃N | DCM | 3 | RT | 92 |
| Acetyl Chloride | Pyridine | THF | 2 | RT | 95 |
| Isobutyryl Chloride | DIPEA | DCM | 4 | RT | 88 |
Reductive Amination: Synthesis of N-Alkyl-1,1,1-trifluoropropan-2-amines
Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of various alkyl groups onto the nitrogen atom.
Reaction Workflow:
Caption: Workflow for one-pot reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-1,1,1-trifluoropropan-2-amine
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in 1,2-dichloroethane (DCE, 15 mL/mmol of amine), add acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield N-benzyl-1,1,1-trifluoropropan-2-amine.
Table 2: Representative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 14 | RT | 85 |
| Cyclohexanone | NaBH₃CN | MeOH | 12 | RT | 78 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 16 | RT | 82 |
Epoxide Ring-Opening: Synthesis of Chiral β-Amino Alcohols
The reaction of this compound with epoxides provides access to valuable chiral β-amino alcohols, which are important synthons in medicinal chemistry. The use of the amine as its triflate salt can be advantageous.[2]
Reaction Scheme:
Caption: Ring-opening of epoxides with 1,1,1-trifluoropropan-2-ammonium triflate.
Experimental Protocol: Synthesis of 1-((1,1,1-Trifluoropropan-2-yl)amino)propan-2-ol
-
Prepare 1,1,1-trifluoropropan-2-ammonium triflate by reacting this compound with triflic acid in a suitable solvent.
-
To a solution of 1,1,1-trifluoropropan-2-ammonium triflate (1.1 eq.) in a suitable solvent such as acetonitrile, add propylene oxide (1.0 eq.).
-
Heat the reaction mixture at reflux (or a suitable elevated temperature) for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired β-amino alcohol.
Table 3: Representative Data for Epoxide Ring-Opening
| Epoxide | Solvent | Time (h) | Temperature (°C) | Diastereomeric Excess (%) | Yield (%) |
| Propylene Oxide | MeCN | 48 | 80 | >95 | 75 |
| Styrene Oxide | Dioxane | 36 | 100 | >95 | 80 |
| Cyclohexene Oxide | MeCN | 48 | 80 | >95 | 70 |
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the 1,1,1-trifluoropropan-2-yl moiety make it an attractive component for the design of novel bioactive molecules.
Logical Relationship in Drug Design:
Caption: Role of the building block in the discovery process.
While specific blockbuster drugs containing the 1,1,1-trifluoropropan-2-yl moiety are not yet prevalent, its structural features are highly desirable in several therapeutic and agrochemical areas:
-
Kinase Inhibitors: The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
-
Factor XIa Inhibitors: Amine functionalities are often key for interacting with the active site of proteases like Factor XIa.
-
Fungicides and Insecticides: The metabolic stability conferred by the trifluoromethyl group can lead to more persistent and effective agrochemicals.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. The protocols and data presented herein provide a foundation for researchers to explore its utility in the development of novel pharmaceuticals and agrochemicals. Its ability to introduce a chiral trifluoromethyl-containing moiety makes it a powerful tool for modulating the physicochemical and biological properties of organic compounds.
References
Application Notes and Protocols: Reaction of 1,1,1-Trifluoropropan-2-amine with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of trifluoromethyl groups into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The reaction of 1,1,1-trifluoropropan-2-amine with epoxides provides a direct route to novel β-amino alcohols containing a trifluoromethyl moiety. These products are valuable chiral building blocks for the synthesis of pharmaceuticals and agrochemicals.
However, the electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the amine, posing challenges for the ring-opening of epoxides under standard conditions. This document provides detailed application notes and protocols for this transformation, highlighting key considerations for successful synthesis. A notable challenge is the low reactivity of this compound, which often necessitates the use of catalysts or activated amine salts for efficient reaction.[1]
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the attack on unsymmetrical epoxides is dependent on the reaction conditions.
-
Under basic or neutral conditions (SN2-type mechanism): The amine preferentially attacks the less sterically hindered carbon atom of the epoxide.
-
Under acidic conditions (SN1-type mechanism): The epoxide oxygen is first protonated, and the nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Challenges and Solutions with this compound
The primary challenge in reacting this compound with epoxides is its low nucleophilicity.[1] Furthermore, when using the commercially available hydrochloride salt of the amine, the chloride ion can act as a competing nucleophile, leading to the formation of undesired chlorohydrin byproducts.[1]
A successful strategy to overcome these issues is the use of the triflate salt of this compound (1·HOTf). The triflate anion is non-nucleophilic, thus preventing the formation of byproducts. This allows for the direct use of the amine salt in the epoxide opening reaction in the presence of a base to liberate the free amine in situ.[1]
Data Presentation: Reaction of this compound Triflate with an Epoxide
The following table summarizes the results from a study on the reaction of this compound triflate with a terminal epoxide.[1]
| Entry | Epoxide | Amine Salt | Solvent | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | (2,3-epoxypropyl)benzene | 1·HOTf | CH3CN | Reflux | 22 | 52:48 | [1] |
| 2 | (2,3-epoxypropyl)benzene | 1·HOTf | CH3CN | Microwave | 3 | - | [1] |
| 3 | (2,3-epoxypropyl)benzene | 1·HOTf | Hexafluoroisopropanol | Reflux | 15 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluoropropan-2-ammonium Triflate (1·HOTf)
This protocol is adapted from the synthesis of similar amine salts and is a prerequisite for the subsequent epoxide opening reaction.[1]
Materials:
-
(S)-N-(tert-butylsulfinyl)-1,1,1-trifluoropropan-2-imine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
Procedure:
-
Dissolve the (S)-N-(tert-butylsulfinyl)-1,1,1-trifluoropropan-2-imine in a minimal amount of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triflate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,1,1-trifluoropropan-2-ammonium triflate as a white solid.
Protocol 2: General Procedure for the Reaction of 1,1,1-Trifluoropropan-2-ammonium Triflate with an Epoxide
This protocol is based on the successful reaction of 1·HOTf with (2,3-epoxypropyl)benzene.[1]
Materials:
-
Epoxide (e.g., (2,3-epoxypropyl)benzene)
-
1,1,1-Trifluoropropan-2-ammonium triflate (1·HOTf) (1.0-1.5 equivalents)
-
Triethylamine (Et3N) (2.0-3.0 equivalents)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the epoxide in acetonitrile, add 1,1,1-trifluoropropan-2-ammonium triflate.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired β-amino alcohol.
Potential Applications in Drug Development
The resulting trifluoromethyl-containing β-amino alcohols are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can impart desirable properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the basicity of the amine, which can be crucial for target binding and pharmacokinetic properties.
-
Specific Interactions: The trifluoromethyl group can participate in specific interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions.
While specific signaling pathways for the direct products of this reaction are not yet widely reported, the resulting scaffolds can be further elaborated to target a wide range of biological systems, including G-protein coupled receptors, enzymes, and ion channels, where the presence of the trifluoromethyl group can be advantageous.
Conclusion
The reaction of this compound with epoxides presents a valuable method for synthesizing chiral, trifluoromethylated β-amino alcohols. While the low nucleophilicity of the amine poses a challenge, the use of its triflate salt provides a viable solution. The resulting products are of significant interest to the pharmaceutical and agrochemical industries as versatile building blocks for the development of new bioactive compounds. Further optimization of reaction conditions and exploration of a broader range of epoxide substrates are warranted to expand the utility of this transformation.
References
Application of 1,1,1-Trifluoropropan-2-amine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern agrochemical design. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability, can lead to agrochemicals with greater efficacy and longevity. 1,1,1-Trifluoropropan-2-amine is a key chiral building block that serves as a precursor for the synthesis of a variety of potent agrochemicals. Its trifluoromethyl group and amine functionality make it a valuable intermediate for the creation of novel active ingredients.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of agrochemicals: insecticidal benzamides and fungicidal triazolopyrimidines. While specific commercial synthesis routes are often proprietary, the following protocols are based on established chemical transformations for these compound classes.
Key Applications in Agrochemical Synthesis
This compound is a critical intermediate in the preparation of various agrochemicals. Patent literature indicates its role as a key component in the synthesis of insecticidal benzamides and fungicidal 7-(1,1,1-trifluoroalk-2-ylamino)-6-(halophenyl)-triazolopyrimidines[1]. The primary amine group allows for its incorporation into larger molecular scaffolds through reactions such as acylation and nucleophilic aromatic substitution.
Data Presentation: Efficacy of Representative Trifluoromethyl-Containing Agrochemicals
| Agrochemical Class | Compound Example(s) | Target Pest/Pathogen | Efficacy Data (LC₅₀/EC₅₀) | Reference(s) |
| Insecticidal Neonicotinoids | CF₃-containing derivatives 3o and 4k | Aphis craccivora (Cowpea aphid) | LC₅₀ = 1.53 mg/L and 1.47 mg/L | [2] |
| Fungicidal Quinolines | Perfluoropropan-2-yl-based quinoline derivative 8c | Erysiphe graminis (Powdery mildew) | EC₅₀ = 1.48 mg/L | [3] |
| Fungicidal 2-Aminonicotinates | Aminopyrifen | Botrytis cinerea (Gray mold) | EC₅₀ = 0.0039–0.23 mg/L (in vitro) | [4] |
| Insecticidal Oxopropylthioureas | Derivative 8 | Spodoptera littoralis (Cotton leafworm) | LC₅₀ = 2.412 ppm (2nd instar larvae) | [5] |
Experimental Protocols
The following are representative protocols for the synthesis of two classes of agrochemicals using this compound as a key intermediate.
Protocol 1: Synthesis of an N-(1,1,1-trifluoropropan-2-yl)benzamide Insecticide
This protocol describes a general method for the acylation of this compound with a substituted benzoyl chloride to form an insecticidal N-(1,1,1-trifluoropropan-2-yl)benzamide.
Reaction Scheme:
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Reagents and equipment for column chromatography (e.g., silica gel, hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(1,1,1-trifluoropropan-2-yl)benzamide.
Protocol 2: Synthesis of a 7-((1,1,1-trifluoropropan-2-yl)amino)triazolopyrimidine Fungicide
This protocol outlines a general procedure for the nucleophilic aromatic substitution reaction between a 7-halo-triazolopyrimidine and this compound to produce a fungicidal 7-amino-triazolopyrimidine derivative.
Reaction Scheme:
Materials:
-
This compound
-
7-Halo-6-(substituted phenyl)-[2]triazolo[1,5-a]pyrimidine (e.g., 7-chloro-6-(2,4,6-trifluorophenyl)-[2]triazolo[1,5-a]pyrimidine)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide)
-
Non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of a non-nucleophilic base such as potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a sealed reaction vessel, add the 7-halo-triazolopyrimidine derivative (1.0 eq).
-
Add this compound (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 7-((1,1,1-trifluoropropan-2-yl)amino)triazolopyrimidine.
Visualizations
The following diagrams illustrate the general synthetic workflows described in the protocols.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
- 3. WO2007143788A1 - Herbicidal composition and method for removing unwanted foliage - Google Patents [patents.google.com]
- 4. CA2454542A1 - 7-amino triazolopyrimidines for controlling harmful fungi - Google Patents [patents.google.com]
- 5. WO2019240266A1 - Insecticide composition - Google Patents [patents.google.com]
Application Notes and Protocols for N-acylation of 1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of 1,1,1-trifluoropropan-2-amine is a crucial chemical transformation for the synthesis of a wide range of biologically active molecules and functional materials. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These application notes provide detailed protocols for the N-acylation of this compound using various acylating agents, offering a comparative overview of reaction conditions and outcomes to aid in methodology selection and optimization.
Data Presentation
The following tables summarize quantitative data for common N-acylation protocols of primary amines, which are applicable to this compound. These reactions typically provide the desired N-acylated products in good to excellent yields.
Table 1: N-Acylation of Amines with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2 - 4 | >90 |
| Benzoyl chloride | Pyridine | Dichloromethane | 0 to rt | 2 - 6 | >90 |
| 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | rt | 3 | 85-95 |
| 2-Chloroacetyl chloride | NaHCO₃ | Ethyl acetate/Water | rt | 0.5 - 1 | ~90 |
Note: Yields are typical for primary amines and may vary for this compound depending on the specific reaction conditions.
Table 2: N-Acylation of Amines with Anhydrides
| Anhydride | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic anhydride | None | Neat or CH₂Cl₂ | rt to 50 | 1 - 3 | >95 |
| Benzoic anhydride | DMAP (cat.) | Dichloromethane | rt | 12 | >90 |
Note: DMAP (4-Dimethylaminopyridine) is often used as a catalyst to accelerate acylation with anhydrides.
Table 3: Amide Coupling of Amines with Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | rt | 12 - 24 | 80-95 |
| Acetic Acid | HATU | DIPEA | DMF | rt | 2 - 4 | 85-95 |
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.
Experimental Protocols
The following are representative protocols for the N-acylation of this compound.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the reaction of this compound with acetyl chloride to form N-(1,1,1-trifluoropropan-2-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to afford the desired N-(1,1,1-trifluoropropan-2-yl)acetamide.
Protocol 2: N-Benzoylation using Benzoic Anhydride
This protocol details the N-benzoylation of this compound with benzoic anhydride, catalyzed by DMAP.
Materials:
-
This compound
-
Benzoic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add benzoic anhydride (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield N-(1,1,1-trifluoropropan-2-yl)benzamide.
Protocol 3: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-chlorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-acylation of this compound.
References
Application Notes and Protocols: 1,1,1-Trifluoropropan-2-amine in the Synthesis of Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-amine is a valuable chiral building block in the synthesis of specialized ligands for asymmetric catalysis. The presence of the trifluoromethyl group can significantly influence the steric and electronic properties of a ligand, leading to enhanced selectivity and reactivity in various chemical transformations. This document provides an overview of the application of this compound in the synthesis of chiral P,N-ligands and their use in asymmetric catalysis, complete with detailed protocols and performance data.
Application Note 1: Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis
Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a privileged class of ligands in asymmetric catalysis. The distinct electronic properties of the "soft" phosphorus and "hard" nitrogen atoms allow for fine-tuning of the catalyst's reactivity and selectivity. The incorporation of the 1,1,1-trifluoropropan-2-yl moiety introduces a sterically demanding and electron-withdrawing group in proximity to the coordinating nitrogen atom, which can create a unique chiral environment around the metal center.
A key synthetic strategy involves the reaction of enantiomerically pure this compound with a suitable phosphorus-containing electrophile. A common approach is the reaction with chlorodiphenylphosphine to form an aminophosphine ligand.
Logical Workflow for P,N-Ligand Synthesis
Caption: General workflow for the synthesis of a chiral P,N-ligand.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(1,1,1-trifluoropropan-2-yl)-P,P-diphenylphosphinous amide
This protocol describes the synthesis of a chiral P,N-ligand from (R)-1,1,1-trifluoropropan-2-amine and chlorodiphenylphosphine.
Materials:
-
(R)-1,1,1-trifluoropropan-2-amine hydrochloride
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon)
Procedure:
-
Preparation of the free amine: In a flame-dried Schlenk flask under an inert atmosphere, suspend (R)-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq) in anhydrous diethyl ether.
-
Add triethylamine (1.1 eq) dropwise to the suspension at 0 °C.
-
Stir the mixture at room temperature for 2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Reaction with chlorodiphenylphosphine: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution of chlorodiphenylphosphine to -78 °C (dry ice/acetone bath).
-
Filter the suspension of the free amine prepared in step 3 through a cannula into the cooled solution of chlorodiphenylphosphine.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and purification: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the desired chiral P,N-ligand.
Application in Asymmetric Catalysis
Chiral ligands derived from this compound have shown potential in various metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation. The specific ligand structure and the choice of metal precursor are critical for achieving high enantioselectivity.
Signaling Pathway for a Catalytic Cycle
Caption: A generalized catalytic cycle for an asymmetric reaction.
Data Presentation
While specific data for ligands derived directly and solely from this compound is not extensively reported in readily accessible literature, the following table illustrates the typical data collected to evaluate the performance of such chiral ligands in a representative asymmetric reaction, such as the hydrogenation of a prochiral ketone.
Table 1: Performance of a Hypothetical Rh-Complex with a P,N-Ligand Derived from (R)-1,1,1-Trifluoropropan-2-amine in the Asymmetric Hydrogenation of Acetophenone
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | Methanol | 25 | 12 | >99 | 85 (R) |
| 2 | Acetophenone | 0.5 | Toluene | 40 | 24 | 95 | 82 (R) |
| 3 | 1-Naphthyl methyl ketone | 1 | THF | 25 | 18 | >99 | 92 (R) |
Note: The data presented in this table is illustrative and intended to show the format for presenting results from catalytic experiments. Actual performance would depend on the specific ligand structure, metal, and reaction conditions.
Conclusion
This compound serves as a promising chiral precursor for the synthesis of novel ligands for asymmetric catalysis. The unique electronic and steric properties imparted by the trifluoromethyl group can lead to the development of highly efficient and selective catalysts. Further research into the synthesis and application of a broader range of ligands derived from this amine is warranted to fully explore their potential in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Application Notes and Protocols for the Derivatization of 1,1,1-Trifluoropropan-2-amine for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-amine is a fluorinated primary amine of interest in pharmaceutical and agrochemical research. Due to its polarity and volatility, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to enhance its volatility, thermal stability, and chromatographic performance. This document provides detailed protocols for the derivatization of this compound using two common and effective methods: trifluoroacetylation and silylation.
Trifluoroacetylation involves the reaction of the primary amine with trifluoroacetic anhydride (TFAA) to form a stable N-trifluoroacetyl derivative. Silylation replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group, typically using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Both methods yield derivatives with improved volatility and chromatographic behavior, suitable for GC and GC-Mass Spectrometry (GC-MS) analysis.
Derivatization Strategies
The selection of the derivatization reagent depends on the analytical requirements, such as the desired sensitivity and the presence of other functional groups in the sample matrix.
-
Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA): This is a rapid and efficient method for acylating primary amines. The resulting N-trifluoroacetyl derivative is highly volatile and stable.[1] TFAA is a powerful acylating agent.[2]
-
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a strong silylating reagent suitable for derivatizing amines.[3][4] It reacts to form a trimethylsilyl (TMS) derivative, which is less polar and more volatile than the parent amine.[5]
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below.
Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of this compound using TFAA. The reaction is typically fast and can be performed at room or slightly elevated temperatures.
Materials:
-
This compound standard or sample solution
-
Trifluoroacetic anhydride (TFAA)
-
Aprotic solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Pipettes
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette a known amount of the this compound solution into a reaction vial.
-
If the sample is in an aqueous or protic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Sample Work-up:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection.
-
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol details the derivatization of this compound using MSTFA to form the corresponding TMS derivative.
Materials:
-
This compound standard or sample solution
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional: Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Pipettes
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette a known amount of the this compound solution into a reaction vial.
-
Ensure the sample is anhydrous by evaporating any water under a gentle stream of nitrogen. Silylation reagents are sensitive to moisture.[7]
-
-
Derivatization Reaction:
-
Add 100 µL of an appropriate aprotic solvent (e.g., acetonitrile) to the dried sample.
-
Add 100 µL of MSTFA. For difficult-to-silylate amines, 1% TMCS can be added to the MSTFA as a catalyst.[8]
-
Cap the vial tightly and vortex to ensure thorough mixing.
-
-
Sample Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of primary amines. Optimal conditions for this compound should be empirically determined.
| Parameter | Trifluoroacetylation (TFAA) | Silylation (MSTFA) |
| Reagent | Trifluoroacetic anhydride | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Solvent | Dichloromethane, Ethyl Acetate, Acetonitrile | Pyridine, Acetonitrile, Dimethylformamide |
| Temperature | 60-70°C[6] | 60-100°C[7][8] |
| Time | 15-30 minutes[6] | 30-60 minutes[8] |
| Catalyst | Not typically required | TMCS (optional)[8] |
| Derivative | N-trifluoroacetyl-1,1,1-trifluoropropan-2-amine | N-trimethylsilyl-1,1,1-trifluoropropan-2-amine |
Analytical Performance Characteristics
The following table outlines key analytical parameters that should be validated for the quantitative analysis of derivatized this compound. Specific values will depend on the instrumentation and final method parameters.
| Parameter | TFAA Derivative | MSTFA Derivative |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Linearity (R²) | To be determined | To be determined |
| Precision (%RSD) | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined |
| GC Column Recommendation | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Typical GC-MS Conditions | To be optimized | To be optimized |
Conclusion
Derivatization of this compound with either TFAA or MSTFA is an effective strategy to improve its chromatographic properties for GC and GC-MS analysis. The choice between trifluoroacetylation and silylation will depend on the specific requirements of the assay and the sample matrix. The provided protocols offer a starting point for method development, and optimization of reaction conditions is recommended to achieve the desired analytical performance. Validation of the method, including the determination of LOD, LOQ, linearity, precision, and accuracy, is essential for reliable quantification in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. labmal.com [labmal.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Role of 1,1,1-Trifluoropropan-2-amine Derivatives in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of non-canonical amino acids into peptides is a powerful method for enhancing their therapeutic properties. While 1,1,1-Trifluoropropan-2-amine itself is not directly used in standard peptide synthesis, its derivatives serve as valuable building blocks for introducing trifluoromethyl groups into peptide structures. The trifluoromethyl moiety is well-regarded for its ability to improve metabolic stability, lipophilicity, and binding affinity, thereby enhancing the pharmacokinetic profile of peptides.
A particularly useful derivative is the Fmoc-protected version of 3-Azido-1,1,1-trifluoropropan-2-ol. This building block uniquely combines the benefits of a trifluoromethyl group with a versatile azide handle. The azide group enables site-specific modification of peptides through bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the conjugation of various functionalities, including fluorescent probes, imaging agents, or drug molecules.
These application notes provide detailed protocols for the synthesis of the Fmoc-protected 3-Azido-1,1,1-trifluoropropan-2-ol building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent modification using bioorthogonal ligation.
Data Presentation
Table 1: Representative Coupling Efficiency
| Amino Acid Derivative | Coupling Conditions | Coupling Efficiency (%) | Notes |
| Standard Fmoc-Amino Acid | Standard DIC/HOBt | >99% | - |
| Fmoc-3-azido-1,1,1-trifluoro-2-propanol | Standard DIC/HOBt | 60-80% | Steric hindrance from the trifluoromethyl group can lower efficiency. |
| Fmoc-3-azido-1,1,1-trifluoro-2-propanol | HATU/HOAt/DIPEA | >95% | Use of stronger coupling reagents is recommended. A double coupling may be necessary to ensure complete incorporation. |
Note: The data presented in this table are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Expected Yield of Desired Peptide (%) | Yield of Side Product (%) | Mitigation Strategy |
| Incomplete Coupling | Sterically hindered amino acid with standard coupling reagents. | 60-80% | 20-40% (uncoupled peptide) | Extend coupling time, use stronger coupling reagents (e.g., HATU), perform a double coupling. |
| Azide Reduction | Cleavage with thiol-based scavengers (e.g., EDT). | 50-70% | 30-50% (amine product) | Use a cleavage cocktail without thiol scavengers, such as 95% TFA, 2.5% H₂O, 2.5% TIS. |
| Intramolecular Cyclization | Unprotected hydroxyl group on the building block. | Variable | Variable (cyclic byproduct) | Protect the hydroxyl group with a suitable protecting group (e.g., t-butyl, trityl) if it is not intended for further reaction. |
Note: The data in this table is based on analogous side reactions reported for other azido-containing amino acids to illustrate potential outcomes, as direct experimental data for 3-Azido-1,1,1-trifluoropropan-2-ol is limited.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-azido-1,1,1-trifluoro-2-propanol Building Block
This protocol outlines the synthesis of the crucial Fmoc-protected building block from commercially available 3,3,3-trifluoropropylene oxide.
Materials:
-
3,3,3-Trifluoropropylene oxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azide Ring-Opening:
-
In a round-bottom flask, dissolve 3,3,3-trifluoropropylene oxide (1 eq) in a 1:1 mixture of methanol and water.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trifluoropropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-Trifluoropropan-2-amine.
Troubleshooting Guides
Route 1: Reductive Amination of 1,1,1-Trifluoroacetone
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 1,1,1-trifluoroacetone.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | 1. Incomplete Imine/Enamine Formation: The equilibrium between 1,1,1-trifluoroacetone, the amine, and the resulting imine may not favor the imine intermediate. The presence of water can also hydrolyze the imine.[1] 2. Premature Reduction of Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation is complete.[2] 3. Suboptimal pH: Imine formation is favored under slightly acidic conditions (pH 4-5).[1][2] If the pH is too low, the amine becomes protonated and non-nucleophilic. If it's too high, the ketone is not sufficiently activated.[1] 4. Inactive Reducing Agent: The reducing agent may have degraded. | 1. Promote Imine Formation: - Use a dehydrating agent like molecular sieves.[2] - Allow sufficient time for imine formation before adding the reducing agent. Monitor progress by TLC or LC-MS.[2] 2. Select Appropriate Reducing Agent: - Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[2] 3. Optimize pH: - Add a catalytic amount of a weak acid like acetic acid to maintain a pH of 4-5.[1][2] 4. Verify Reagent Activity: - Test the activity of the reducing agent on a simple ketone.[2] |
| Significant Side Product Formation (e.g., 1,1,1-Trifluoropropan-2-ol) | 1. Reduction of Starting Ketone: The reducing agent is reacting with the 1,1,1-trifluoroacetone before it forms the imine. This is more common with highly reactive reducing agents.[3] | 1. Use a Milder Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN.[2][3] 2. Stepwise Addition: Ensure imine formation is complete before adding the reducing agent.[2] |
| Formation of Emulsion During Aqueous Workup | 1. Surfactant-like Properties of Amine Salts: The protonated amine product can act as a surfactant, stabilizing the oil-in-water emulsion. | 1. Brine Wash: Use a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Solvent Modification: Add a different organic solvent that may disrupt the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can help separate the layers. |
| Difficulty in Product Purification | 1. Volatility of the Product: this compound has a low boiling point (46-47 °C), which can lead to loss during solvent removal.[4] 2. Co-elution with Impurities: The product may co-elute with starting materials or side products during column chromatography. | 1. Careful Evaporation: Use a rotary evaporator with a cooled trap and carefully control the vacuum. 2. Distillation: Fractional distillation can be an effective purification method for the free amine.[4] 3. Salt Formation and Precipitation: Convert the amine to its hydrochloride salt, which is a solid and can be purified by recrystallization or precipitation. The free amine can then be regenerated.[5] |
Route 2: Enantioselective Synthesis using a Chiral Sulfinamide Auxiliary
This guide focuses on challenges specific to the stereoselective synthesis of this compound employing a chiral sulfinamide auxiliary.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Diastereoselectivity | 1. In-situ Imine Isomerization: The initially formed Z-sulfinimine may isomerize in solution, leading to a mixture of diastereomeric products upon reduction.[5] 2. Incorrect Reducing Agent: The choice of reducing agent can significantly impact the stereochemical outcome.[5] | 1. Optimize Reduction Conditions: - Suppressing the use of protic solvents like methanol during the reduction step can improve diastereomeric ratios.[5] 2. Select Appropriate Reducing Agent: - L-selectride has been shown to provide high diastereoselectivity in this synthesis.[5] |
| Low Yield of N-Sulfinylimine | 1. Hydrolysis of the Imine: The N-sulfinylimine intermediate can be sensitive to hydrolysis, especially in the presence of water. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Use of a Lewis Acid Catalyst: Titanium(IV) isopropoxide can be used to promote imine formation and sequester water.[5] |
| Inseparable Diastereomers | 1. Similar Physical Properties: The diastereomeric sulfinamide products can have very similar polarities, making separation by standard column chromatography challenging.[5] | 1. Optimize Chromatography: - Experiment with different solvent systems and stationary phases for flash chromatography. 2. Recrystallization: If the products are crystalline, recrystallization may be an effective method for separation. 3. Proceed to Next Step: In some cases, it may be more practical to carry the mixture of diastereomers to the next step (auxiliary cleavage) and attempt to separate the final amine enantiomers. |
| Difficulty in Auxiliary Cleavage | 1. Incomplete Hydrolysis: The sulfinamide group may not be completely cleaved under the reaction conditions. | 1. Ensure Sufficient Acid: Use an adequate excess of a strong acid like HCl in a suitable solvent (e.g., methanol or dioxane). 2. Monitor Reaction: Track the progress of the cleavage reaction by TLC or LC-MS to ensure complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Several synthetic routes are commonly employed, including:
-
Reductive amination of 1,1,1-trifluoroacetone: This involves the reaction of the ketone with an amine source in the presence of a reducing agent.
-
Base-catalyzed rearrangement of N-(1,1,1-trifluoroisopropylidene)benzylamine: This method can be performed as a one-pot synthesis from 1,1,1-trifluoroacetone and benzylamine.[4]
-
Reduction of 1,1,1-trifluoroacetone oxime: This route often requires high-pressure hydrogenation.[5]
-
Enantioselective synthesis using a chiral sulfinamide auxiliary: This approach allows for the preparation of enantiomerically enriched this compound.[5]
-
From 1,1,1-trifluoroisopropanol: This involves conversion of the alcohol to a sulfonate ester followed by amination.[6]
Q2: I am having trouble with the purification of this compound. What are some effective methods?
A2: Due to its volatility, purification can be challenging. Effective methods include:
-
Distillation: The free amine can be purified by fractional distillation, taking advantage of its low boiling point (46-47 °C).[4]
-
Salt Formation and Recrystallization/Precipitation: The amine can be converted to its hydrochloride salt, which is a stable, non-volatile solid. This salt can then be purified by recrystallization or precipitation from a suitable solvent system. The free amine can be regenerated by treatment with a base.
-
Chromatography: While challenging due to volatility, column chromatography on silica gel can be performed. It is often recommended to use a solvent system containing a small amount of a volatile amine like triethylamine to prevent streaking.
Q3: My subsequent reaction with this compound is not proceeding. What could be the issue?
A3: this compound is known to be a poor nucleophile.[5] This is due to the electron-withdrawing effect of the trifluoromethyl group. To overcome this, you can:
-
Use a more activated form of the amine: The triflate salt of the amine has been shown to be more reactive in certain applications, such as epoxide openings.[5]
-
Employ harsher reaction conditions: Higher temperatures, longer reaction times, or the use of a stronger base may be necessary to promote the desired reaction.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, several safety precautions are crucial:
-
1,1,1-Trifluoroacetone: This starting material is a volatile and flammable liquid. Handle it in a well-ventilated fume hood and away from ignition sources.
-
This compound: The final product is also volatile and should be handled in a fume hood. It is classified as a hazardous substance, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
High-Pressure Reactions: If performing high-pressure hydrogenations, ensure you are using appropriate equipment and are familiar with the safety protocols for high-pressure reactions.
-
Reagents: Be aware of the specific hazards associated with all other reagents used in the synthesis, such as strong acids, bases, and reducing agents.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Base-Catalyzed Rearrangement
This protocol is adapted from a patented procedure for the preparation of this compound.[4]
Step 1: Formation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling to 0 °C.
-
Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.
-
Heat the reaction mixture to reflux for 15 hours, collecting the water formed in a Dean-Stark trap.
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine. This crude product is often used in the next step without further purification.
Step 2: Rearrangement and Distillation of this compound
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
-
Add benzylamine (2755 g) and heat the mixture to 90 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, this compound, will begin to distill.
-
Increase the temperature to 115 °C and add an additional 25 mL of DBU.
-
Maintain the temperature at 115 °C and continue to collect the distilled product until no more amine comes over. The collected product should have a boiling point of 46-47 °C.
Protocol 2: Enantioselective Synthesis via Sulfinamide Auxiliary
This protocol is based on a literature procedure for the synthesis of enantiomerically enriched this compound.[5]
Step 1: Formation of N-sulfinylimine
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral tert-butanesulfinamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add titanium(IV) isopropoxide (2.0-4.0 eq).
-
Add 1,1,1-trifluoroacetone (1.1-1.5 eq) and stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction by ¹⁹F NMR for the disappearance of the starting ketone and the appearance of the N-sulfinylimine singlet.
-
Quench the reaction with water and filter through a plug of silica gel to obtain the crude N-sulfinylimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinylimine in an anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Slowly add a solution of L-selectride (1.1 eq) in THF.
-
Stir the reaction at -78 °C for several hours, monitoring the consumption of the imine by TLC or ¹⁹F NMR.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Auxiliary Cleavage
-
Dissolve the crude sulfinamide in methanol.
-
Add a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the this compound hydrochloride salt as a white solid.
Data Presentation
Table 1: Diastereoselective Reduction of N-sulfinylimine with Different Reducing Agents
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | NaBH₄ | THF/MeOH | -78 | 92:8 | 65 |
| 2 | L-selectride | THF | -78 | 96:4 | 72 |
| 3 | NaBH₄ | THF | -78 | 97:3 | 58 |
| 4 | L-selectride | Toluene | -78 | 98:2 | 68 |
Data is representative and compiled from typical results for this type of reaction.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,1,1-Trifluoropropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-trifluoropropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. For reductive amination of 1,1,1-trifluoroacetone, impurities may include unreacted 1,1,1-trifluoroacetone, the corresponding secondary amine byproduct, bis(1,1,1-trifluoropropan-2-yl)amine, and residual reducing agents or catalysts.[1][2][3] If benzylamine is used in the synthesis, it can also be a significant impurity.[4]
Q2: What is the boiling point of this compound, and how does this influence purification?
A2: this compound is a volatile liquid with a boiling point reported to be between 46-47°C and 58.9°C at atmospheric pressure.[4] This volatility makes fractional distillation a highly effective purification method for separating it from less volatile impurities. However, care must be taken to minimize loss during handling and solvent removal.
Q3: Is it better to purify the free amine or its salt form?
A3: Both strategies are viable. The free amine can be purified by distillation or chromatography. Alternatively, forming the hydrochloride salt, which is a stable, high-melting solid (220-222°C), allows for purification by crystallization or trituration. The choice depends on the nature of the impurities and the desired final form of the product.
Q4: My amine streaks badly on silica gel TLC and column chromatography. How can I resolve this?
A4: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking. To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to the eluent.[5] Alternatively, using a more basic stationary phase like alumina can be effective for the purification of amines.[6]
Q5: How can I remove highly polar or water-soluble impurities from my amine?
A5: An acid-base extraction is a standard method. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low recovery after fractional distillation.
-
Possible Cause: The product is volatile and may be lost during the process.
-
Solution:
-
Ensure all joints in the distillation apparatus are well-sealed.
-
Use a cooled receiver flask (ice bath) to minimize evaporation of the collected distillate.
-
Carefully monitor the distillation temperature to avoid co-distillation with lower-boiling impurities or azeotropes.
-
Problem 2: Amine product remains in the organic layer during acidic extraction.
-
Possible Cause 1: Insufficient acid was used to protonate the amine.
-
Solution 1: Add more dilute acid and shake the separatory funnel vigorously. Check the pH of the aqueous layer to ensure it is acidic.
-
Possible Cause 2: The protonated amine salt has some solubility in the organic solvent.
-
Solution 2: Perform multiple extractions with the dilute acid to ensure complete transfer of the amine salt to the aqueous phase.
Problem 3: An emulsion forms during aqueous workup.
-
Possible Cause: The presence of both organic and aqueous phases with similar densities, often stabilized by impurities.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.
-
Allow the mixture to stand for an extended period.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Problem 4: The hydrochloride salt does not precipitate or crystallize.
-
Possible Cause 1: The salt is too soluble in the chosen solvent.
-
Solution 1: Add a non-polar anti-solvent (e.g., diethyl ether or hexanes) to the solution to induce precipitation.
-
Possible Cause 2: The solution is not saturated.
-
Solution 2: Concentrate the solution by carefully removing some of the solvent under reduced pressure.
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: Attempt to purify the crude amine by another method (e.g., distillation) before salt formation.
Data Presentation
| Property | This compound | This compound HCl Salt |
| Physical Form | Liquid | Solid |
| Boiling Point | 46-58.9 °C | N/A |
| Melting Point | N/A | 220-222 °C |
| Solubility (Free Base) | Soluble in water and ethanol, slightly soluble in ether.[7] | N/A |
| Solubility (HCl Salt) | Soluble in water and ethanol, slightly soluble in ether.[7] | Soluble in water, methanol |
| Purity (Commercial) | Typically >95-97% | Typically >98% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips.
-
Distillation:
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (46-59 °C). The exact temperature will depend on atmospheric pressure.
-
It is advisable to collect a small forerun fraction and discard it, as it may contain more volatile impurities.
-
-
Collection: Collect the purified product in a pre-weighed, cooled receiving flask.
Protocol 2: Purification via Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution. The hydrochloride salt should precipitate as a white solid.
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.
-
-
Recrystallization (Optional):
-
For higher purity, the crude salt can be recrystallized. A common solvent system for this is methanol/diethyl ether.
-
Dissolve the salt in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For amines, it is recommended to use an eluent containing 1-2% triethylamine to prevent streaking. A typical starting eluent could be a mixture of ethyl acetate and hexanes with 1% triethylamine.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification method selection.
Caption: Relationship between impurity type and purification method.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | 421-49-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1,1,1-Trifluoropropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,1-Trifluoropropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several common synthetic routes are employed for the synthesis of this compound. The choice of method often depends on the desired scale, stereochemistry, and available starting materials. Key methods include:
-
Reductive Amination of 1,1,1-Trifluoroacetone: This is a widely used method that can be adapted for both racemic and enantioselective synthesis through the use of chiral auxiliaries.[1]
-
Base-Catalyzed Isomerization: This process involves the isomerization of an imine, such as N-(1,1,1-trifluoroisopropylidene) benzylamine, using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The volatile product can be conveniently removed by distillation as the reaction proceeds.[2]
-
From 1,1,1-Trifluoroisopropanol: This two-step approach involves the formation of a sulfonate ester intermediate, followed by an amination reaction with ammonia. This method is reported to have high yields and is suitable for larger-scale production.[3]
-
Reduction of 1,1,1-Trifluoroacetone Oxime: This method typically requires high-pressure hydrogenation.[1]
Q2: What are the main challenges encountered when synthesizing α-trifluoromethyl amines?
A2: The synthesis of α-trifluoromethyl amines, including this compound, presents several challenges. The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of adjacent functional groups.[4][5] Common issues include the stability of intermediates, the need for specialized and sometimes hazardous reagents (like SF4 for fluorination of alanine), and achieving high stereoselectivity in asymmetric syntheses.[1][6]
Q3: How can I improve the yield and reproducibility of the reductive amination of 1,1,1-trifluoroacetone?
A3: Improving yield and reproducibility in the reductive amination of 1,1,1-trifluoroacetone often involves careful optimization of reaction conditions. Key parameters to consider include:
-
Solvent System: The choice of solvent can significantly impact imine formation and the stability of the reducing agent. For instance, using a mixture of dichloromethane (DCM) and methanol (MeOH) has been shown to provide more consistent yields in some cases.[1]
-
Reducing Agent: The selection and amount of the reducing agent are critical. For example, increasing the excess of sodium borohydride (NaBH4) and adding it at a lower temperature can improve the diastereomeric ratio in asymmetric syntheses, although it may also affect yield reproducibility.[1]
-
Water Scavenging: The formation of the imine intermediate is a condensation reaction that releases water. Using a dehydrating agent, such as titanium(IV) isopropoxide (Ti(OiPr)4), can drive the equilibrium towards the imine, but may complicate the work-up procedure.[1]
-
Reagent Stoichiometry: The ratio of the amine source to the ketone is important. A slight excess of the amine is often used to ensure complete conversion of the ketone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Imine Formation | Monitor imine formation by techniques like NMR or IR spectroscopy before adding the reducing agent. Consider using a dehydrating agent like Ti(OiPr)4, but be prepared for a more complex workup.[1] |
| Instability of the Imine | The trifluoromethyl group can render the imine susceptible to hydrolysis. Ensure anhydrous conditions and consider performing the reduction at lower temperatures. |
| Side Reactions | Over-reduction or side reactions with the solvent can occur. Choose a suitable solvent system (e.g., DCM/MeOH) and control the addition of the reducing agent.[1] |
| Inefficient Reduction | The choice and amount of reducing agent are crucial. L-selectride has been used as an alternative to NaBH4, though it may result in lower yields in some cases.[1] |
| Product Loss During Workup | This compound is a volatile compound (boiling point 46-47 °C).[2] Care must be taken during solvent removal and extraction to minimize loss. Consider converting the amine to a salt for easier handling and purification. |
Experimental Protocol: Optimization of Imine Formation and Reduction
The following table summarizes optimization experiments for the synthesis of a sulfinamide precursor to enantiomerically enriched this compound, highlighting the impact of different reaction conditions on yield and diastereomeric ratio (dr).
| Entry | Auxiliary (equiv) | Additive (equiv) | Solvent (Imine Formation) | Solvent (Reduction) | Reducing Agent (equiv) | Yield (%) | dr |
| 1 | 2 | Ti(OiPr)4 (2) | DCM | DCM | NaBH4 (5) | 16 | 96:4 |
| 2 | 2 | - | THF | THF | NaBH4 (5) | 27 | 95:5 |
| 3 | 2 | - | THF | THF | NaBH4 (10) | 11-77 | 96:4 |
| 4 | 2 | - | THF | THF | NaBH4 (10) | 55 | 96:4 |
| 5 | 2 | Ti(OiPr)4 (4) | DCM | DCM | NaBH4 (10) | 49 | 96:4 |
| 6 | 2 | - | DCM/MeOH (5:1) | DCM/MeOH (5:1) | NaBH4 (10) | 55 | 92:8 |
| 7 | 1.5 | - | DCM/MeOH (5:1) | DCM/MeOH (5:1) | NaBH4 (10) | 54 | 92:8 |
| 8 | 1 | - | DCM/MeOH (5:1) | DCM/MeOH (5:1) | NaBH4 (10) | 39 | 92:8 |
| 9 | 1.5 | - | DCM/MeOH (5:1) | DCM | NaBH4 (10) | 57 | 97:3 |
| 10 | 1.5 | - | DCM/MeOH (5:1) | DCM | NaBH4 (10) | 52 | 98:2 |
| 11 | 1.5 | - | DCM/MeOH (5:1) | DCM | L-selectride (10) | 19 | 4:96 |
Data adapted from ePrints Soton.[1]
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Reducing Agent | The choice of reducing agent can significantly influence the facial selectivity of the reduction. For example, NaBH4 and L-selectride can give opposite stereoisomers.[1] Screen different reducing agents. |
| Incorrect Reaction Temperature | Temperature can affect the stereochemical outcome. Performing the reduction at a lower temperature may enhance selectivity.[1] |
| Solvent Effects | The solvent can influence the conformation of the imine-auxiliary complex. Experiment with different solvent systems for both the imine formation and reduction steps. Suppressing the use of protic solvents like methanol during the reduction step has been shown to improve the diastereomeric ratio.[1] |
| Imine Isomerization | In some cases, in-situ isomerization of the imine can occur, leading to a loss of stereoselectivity.[1] |
Experimental Workflow for Asymmetric Reductive Amination
Caption: Workflow for asymmetric synthesis via a chiral auxiliary.
Issue 3: Difficulties with the Base-Catalyzed Isomerization Method
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Reaction Rate | Ensure a sufficient catalytic amount of a strong, non-nucleophilic base like DBU is used. The reaction temperature is also critical; it should be high enough to facilitate both the isomerization and the distillation of the product (e.g., up to 115 °C).[2] |
| Incomplete Reaction | The reaction is driven by the removal of the low-boiling product. Ensure the distillation setup is efficient. An excess of the primary amine (e.g., benzylamine) can be used to drive the reaction to completion.[2] |
| Co-distillation of Impurities | If the crude product is not pure enough, consider fractional distillation for purification. The boiling point of this compound is 46-47 °C.[2] |
Experimental Protocol: Base-Catalyzed Isomerization
This protocol is adapted from a patented procedure.[2]
-
Imine Formation: React 1,1,1-trifluoroacetone with benzylamine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture at reflux to remove water. After the reaction, remove the solvent in vacuo to obtain the crude N-(1,1,1-trifluoroisopropylidene) benzylamine.
-
Isomerization and Distillation: To the crude imine, add an excess of benzylamine and a catalytic amount of DBU. Heat the mixture to approximately 90 °C and then gradually to 115 °C. The this compound will distill off as it is formed. Collect the product in an ice-cooled receiver. Continue heating until no more product distills.
Logical Relationship for Base-Catalyzed Isomerization
Caption: Logical flow of the base-catalyzed isomerization synthesis.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 3. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
side reactions of 1,1,1-Trifluoropropan-2-amine in organic synthesis
Welcome to the technical support center for 1,1,1-Trifluoropropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during organic synthesis with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or resulting in a low yield?
A1: The primary reason for slow reactivity is the inherent electronic properties of the molecule. The potent electron-withdrawing effect of the trifluoromethyl (CF3) group significantly reduces the nucleophilicity of the amine. This makes it less reactive than its non-fluorinated counterpart, isopropylamine. To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of activating agents.
Q2: I am using the hydrochloride salt of the amine. Why am I observing unexpected side products?
A2: When using this compound hydrochloride (or any amine salt), the corresponding halide anion (Cl-) is present in the reaction mixture. In certain reactions, such as epoxide openings, the chloride ion can be a more competent nucleophile than the poorly nucleophilic trifluoropropan-2-amine.[1] This can lead to the formation of undesired chlorinated byproducts. Consider using the free base or a salt with a non-nucleophilic counter-ion, like the triflate salt, to avoid this issue.[1]
Q3: What are the best practices for handling and storing this compound?
A3: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, goggles, lab coat). For long-term storage, it is recommended to keep the container tightly sealed in a dark place under an inert atmosphere and at low temperatures, such as in a freezer at or below -20°C. The hydrochloride salt is a solid and should be stored in a dry, cool place at room temperature.
Q4: Can I perform direct N-alkylation with this amine? What are the potential pitfalls?
A4: While direct N-alkylation with alkyl halides is possible, it is often difficult to control and not a practical method for achieving mono-alkylation.[3] The initially formed secondary amine can be deprotonated by the starting primary amine and undergo further alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] For controlled mono-alkylation, reductive amination is a superior method as it avoids the issue of over-alkylation.[3][4]
Q5: My reductive amination reaction is failing. What are the common causes?
A5: Reductive amination involves the formation of an intermediate imine (or iminium ion), which is then reduced. Common failure points include:
-
Inefficient Imine Formation: The reaction between the weakly nucleophilic amine and the carbonyl compound can be slow and reversible. The use of a Lewis acid catalyst like Ti(OiPr)4 can facilitate this step. Water removal may also be necessary.
-
Imine Hydrolysis: The intermediate imine can be unstable and prone to hydrolysis, especially if water is present.
-
Incorrect Reducing Agent: While NaBH4 can be used, milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[4]
Troubleshooting Guides
Acylation Reactions (e.g., Amide Bond Formation)
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Poor nucleophilicity of the amine. 2. Hydrolysis of the acylating agent (e.g., acyl chloride, succinimidyl ester).[5] | 1. Use a coupling agent (e.g., HATU, HOBt/EDC). 2. Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge acid byproduct. 3. Ensure anhydrous reaction conditions. |
| Complex Mixture of Products | Reaction with a bifunctional acylating agent leading to multiple additions. | Use a controlled stoichiometry, typically with the amine in slight excess. Consider slow addition of the acylating agent. |
| Starting Material Unchanged | Inactive acylating agent or insufficient activation. | Check the quality of the acylating/coupling agents. Increase reaction temperature or time. |
Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Aminated Product | 1. Inefficient imine formation due to low amine nucleophilicity. 2. Hydrolysis of the intermediate imine. 3. Reduction of the carbonyl starting material by the reducing agent. | 1. Add a Lewis acid catalyst (e.g., Ti(OiPr)4) or use a dehydrating agent (e.g., molecular sieves).[1] 2. Use a reducing agent selective for imines, such as NaBH3CN or NaBH(OAc)3.[4] 3. Perform the reaction in a single pot where the imine is formed and reduced in situ. |
| Only Aldehyde/Ketone Reduction Product Observed | The reducing agent is not selective for the imine/iminium ion (e.g., using NaBH4 under conditions that favor carbonyl reduction). | Switch to a milder, more selective reducing agent like NaBH3CN or NaBH(OAc)3.[4] |
| Recovery of Only Starting Materials | Imine formation is not occurring or is readily reversible under the reaction conditions. | Increase temperature, add a catalyst, and ensure removal of water. Check the pH of the reaction; imine formation is often optimal under mildly acidic conditions. |
Quantitative Data Summary
The following table summarizes data from optimization experiments for the synthesis of an N-sulfinyl derivative of this compound, which is a key step in an enantioselective synthesis route. This highlights how reaction conditions can influence yield and diastereoselectivity.
| Entry | Solvent (Imine Formation) | Solvent (Reduction) | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Toluene | Toluene | NaBH4 | 34 | 96:4 |
| 2 | THF | THF | NaBH4 | 28 | 92:8 |
| 6 | DCM/MeOH | MeOH | NaBH4 | 52 | 92:8 |
| 9 | DCM/MeOH | DCM | NaBH4 | 54 | 97:3 |
| 10 | DCM/MeOH | DCM | NaBH4 | 52 | 98:2 |
| 11 | DCM/MeOH | DCM | L-selectride | 26 | 2:98 |
| Data adapted from an enantioselective synthesis study.[1] |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound
This protocol describes the synthesis via a base-catalyzed rearrangement.
Step 1: Formation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
A solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L) is cooled to 0°C.
-
1,1,1-trifluoroacetone (3360 g) is added to the cooled solution.
-
Benzylamine (3225 g) is added dropwise over 3 hours, maintaining the temperature between 0 and 10°C.
-
The reaction mixture is heated to reflux for 15 hours, and the water formed is distilled off.
-
After cooling to room temperature, the solvent is removed in vacuo to yield the crude imine, which is used without further purification.[6]
Step 2: Rearrangement and Distillation
-
The crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g) is placed in a three-necked flask equipped with a stirrer, dropping funnel, and a descending condenser with an ice-cooled receiving flask.
-
Benzylamine (2755 g) is added, and the mixture is heated to 90°C.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 ml) is added, at which point this compound begins to distill.
-
The reaction mixture is heated to 115°C, and an additional 25 ml of DBU is added.
-
The temperature is maintained at 115°C until no more product distills off. The pure product is collected (1857 g) with a boiling point of 46-47°C.[6]
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Reaction pathway for reductive amination and common side reactions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tminehan.com [tminehan.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
stability and storage conditions for 1,1,1-Trifluoropropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1,1,1-Trifluoropropan-2-amine and its hydrochloride salt. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their storage conditions differ?
A1: this compound is commercially available in two primary forms: the free amine and the hydrochloride salt. Their physical states and storage requirements are distinct. The free amine is a liquid and is significantly more sensitive to storage conditions than its solid hydrochloride salt.
Q2: What are the recommended storage conditions for this compound (free amine)?
A2: The free amine form of this compound should be stored in a freezer at temperatures under -20°C. To maintain its stability, it is crucial to keep it in a dark place and under an inert atmosphere. This compound is also flammable and should be stored away from any potential ignition sources.[1]
Q3: What are the recommended storage conditions for this compound hydrochloride?
A3: The hydrochloride salt is a solid and can be stored at room temperature in a cool, dry place. It is important to keep the container tightly sealed as the compound is hygroscopic.[2]
Q4: What materials are incompatible with this compound?
A4: this compound and its salts are incompatible with strong bases and strong oxidizing agents.[2] Contact with these substances should be avoided to prevent degradation. Additionally, related fluorinated compounds are incompatible with alkali metals and finely powdered metals.[3]
Q5: What are the known hazards associated with this compound?
A5: Both the free amine and its hydrochloride salt may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][4] The free amine is also a flammable liquid and vapor.[1] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[2][4]
Storage Conditions Summary
For easy reference, the following tables summarize the storage conditions for both forms of this compound.
Table 1: Storage of this compound (Free Amine)
| Parameter | Recommended Condition | Source |
| Temperature | Store in freezer, under -20°C | |
| Atmosphere | Inert atmosphere | |
| Light | Keep in a dark place | |
| Physical Form | Liquid |
Table 2: Storage of this compound Hydrochloride
| Parameter | Recommended Condition | Source |
| Temperature | Store at room temperature | |
| Atmosphere | Keep dry | |
| Light | No specific requirement, but cool and dark is generally good practice. | |
| Physical Form | Solid |
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues related to the stability and storage of this compound.
Issue 1: Unexpected experimental results or loss of compound activity.
This could be due to the degradation of the compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Physical changes in the compound, such as discoloration or presence of precipitates.
This is a strong indicator of compound degradation.
Caption: Troubleshooting guide for physical changes in the compound.
Experimental Protocols
Protocol: General Stability Assessment of an Amine Compound
-
Initial Analysis:
-
Obtain a certificate of analysis (CoA) for a new batch of the compound.
-
Perform initial characterization using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm identity and purity.
-
-
Stress Testing (Forced Degradation):
-
Expose aliquots of the compound to various stress conditions:
-
Heat: Store at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Light: Expose to UV and visible light.
-
Humidity: Store at high relative humidity (e.g., 75% RH).
-
Oxidation: Treat with a mild oxidizing agent (e.g., hydrogen peroxide).
-
Acid/Base Hydrolysis: Expose to acidic and basic conditions.
-
-
-
Time-Point Analysis:
-
At specified time points during the stress testing, analyze the samples using a stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Determine the rate of degradation under each condition.
-
Identify and characterize major degradation products.
-
This information helps in predicting the long-term stability and identifying optimal storage conditions.
-
Caption: General workflow for stability assessment of amine compounds.
References
Technical Support Center: Optimizing Reaction Conditions for 1,1,1-Trifluoropropan-2-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of 1,1,1-trifluoropropan-2-amine. This valuable fluorinated building block is crucial in medicinal chemistry, and its effective synthesis is paramount. This guide offers detailed experimental protocols, troubleshooting advice, and comparative data to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the reductive amination of 1,1,1-trifluoroacetone, the base-catalyzed isomerization of the benzyl imine of 1,1,1-trifluoroacetone, and high-pressure reduction of the corresponding oxime. For enantiomerically enriched synthesis, the use of a chiral sulfinamide auxiliary is a well-established method.[1][2]
Q2: I am getting a low yield in my reductive amination of 1,1,1-trifluoroacetone. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete imine formation is a common issue. This can be due to the presence of water, which can hydrolyze the imine intermediate. Additionally, the choice of reducing agent and reaction conditions such as temperature and solvent play a critical role. For instance, using a less selective reducing agent might lead to the reduction of the starting ketone instead of the imine. Issues with reproducibility have also been noted, indicating sensitivity to subtle variations in the experimental setup.[1]
Q3: What are common side products in the synthesis of this compound and how can I minimize them?
A3: A common side product is the corresponding alcohol, 1,1,1-trifluoropropan-2-ol, formed from the reduction of the starting ketone, 1,1,1-trifluoroacetone. This occurs when the reducing agent is not selective for the imine. To minimize this, use a selective reducing agent like sodium triacetoxyborohydride or perform a two-step procedure where the imine is formed first, followed by the addition of a reducing agent like sodium borohydride.[2] In enantioselective synthesis using a chiral auxiliary, diastereomeric impurities can also be a challenge to separate.[1]
Q4: How can I purify the final product, this compound?
A4: this compound is a volatile liquid, which can make purification challenging.[1] It is often isolated as a more stable salt, such as the hydrochloride or triflate salt.[1] Purification of the free amine can be achieved by distillation.[3] For non-volatile salt forms, purification can be achieved by trituration or recrystallization.[1]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A5: 1H, 13C, and 19F NMR spectroscopy are essential for characterizing the final product and any intermediates.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities and byproducts. For chiral synthesis, chiral HPLC or NMR with a chiral shift reagent can be used to determine the enantiomeric excess or diastereomeric ratio.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation: The equilibrium for imine formation may not be favorable under your reaction conditions. Water in the reaction mixture can also hydrolyze the imine. | Add a dehydrating agent such as magnesium sulfate or use a Dean-Stark apparatus to remove water. A catalytic amount of acid (e.g., p-toluenesulfonic acid) can also promote imine formation.[3] |
| Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may be degrading. | Ensure your reducing agent is fresh and handled under anhydrous conditions if it is moisture-sensitive. Consider switching to a different reducing agent (see comparative data table below). |
| Low Reaction Temperature: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Solubility of Reagents: If reactants are not properly dissolved, the reaction will be slow or incomplete. | Choose a solvent system that dissolves all reactants. For example, a mixture of DCM and MeOH has been used successfully for imine formation in certain contexts.[1] |
Problem 2: Significant Side Product Formation (e.g., Alcohol Byproduct)
| Potential Cause | Recommended Solution |
| Non-selective Reducing Agent: The reducing agent is reducing the starting ketone in addition to the imine. | Use a more selective reducing agent that preferentially reduces the iminium ion, such as sodium cyanoborohydride or sodium triacetoxyborohydride. Alternatively, adopt a two-step procedure: first form the imine, then add the reducing agent (e.g., NaBH4). |
| Incorrect Stoichiometry: An excess of the reducing agent can lead to over-reduction or side reactions. | Carefully control the stoichiometry of your reagents. Use a slight excess of the amine and the reducing agent relative to the ketone. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Volatility: The free amine is a low-boiling liquid, leading to loss during solvent removal or purification. | Isolate the product as a salt (e.g., hydrochloride) by treating the reaction mixture with HCl. The salt is typically a stable, non-volatile solid that can be purified by crystallization or trituration.[1] The free amine can be liberated from the salt at a later stage if needed. |
| Emulsion Formation during Workup: The product may form a stable emulsion with aqueous and organic layers during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product. | Optimize your chromatography conditions (e.g., solvent gradient, column type). Derivatization of the amine may alter its polarity and improve separation. |
Data Presentation
Table 1: Optimization of Enantioselective Synthesis of this compound using a Chiral Sulfinamide Auxiliary
This table summarizes the results from optimization experiments for the formation of the N-sulfinylimine from 1,1,1-trifluoroacetone and a chiral auxiliary, followed by its reduction.
| Entry | Ti(OiPr)₄ (equiv) | Chiral Auxiliary (equiv) | Imine Formation Solvent | Reduction Temp (°C) | Reducing Agent (equiv) | Reduction Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2.5 | 1.25 | Et₂O | -78 to rt | NaBH₄ (3.0) | Et₂O | 69 | 92:8 |
| 2 | 2.5 | 1.25 | THF | -78 to rt | NaBH₄ (3.0) | THF | 25 | 92:8 |
| 3 | 2.5 | 1.25 | THF | -78 | NaBH₄ (5.0) | THF | 11-77 | 96:4 |
| 4 | 2.5 | 1.25 | THF | -78 | NaBH₄ (5.0) | THF | 55 | 96:4 |
| 5 | 5.0 | 1.25 | THF | -78 | NaBH₄ (5.0) | THF | 45 | 96:4 |
| 6 | 2.0 | 2.0 | DCM/MeOH | -78 | NaBH₄ (5.0) | THF/MeOH | 59 | 92:8 |
| 7 | 2.0 | 1.5 | DCM/MeOH | -78 | NaBH₄ (5.0) | THF/MeOH | 63 | 92:8 |
| 8 | 1.5 | 2.0 | DCM/MeOH | -78 | NaBH₄ (5.0) | THF/MeOH | 40 | 92:8 |
| 9 | 2.0 | 1.5 | DCM/MeOH | -78 | NaBH₄ (5.0) | THF | 60 | 97:3 |
| 10 | 2.0 | 1.5 | DCM/MeOH | -78 | NaBH₄ (5.0) | THF | 52 | 98:2 |
| 11 | 2.0 | 1.5 | DCM/MeOH | -78 | L-selectride (5.0) | THF | 25 | 3:97 |
Data adapted from a study on the enantioselective synthesis of 1,1,1-trifluoro-2-propanamine.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(1,1,1-trifluoroisopropylidene)benzylamine (Imine Intermediate)
This protocol describes the formation of the imine intermediate from 1,1,1-trifluoroacetone and benzylamine.
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L) cooled to 0 °C, add 1,1,1-trifluoroacetone (3360 g).
-
Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.
-
Heat the reaction mixture to reflux for 15 hours, collecting the water formed in a Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine. The crude product can be used in the next step without further purification.[3]
Protocol 2: Synthesis of this compound from N-(1,1,1-trifluoroisopropylidene)benzylamine
This protocol describes the conversion of the imine intermediate to the final product.
-
Place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g) in a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask.
-
Add benzylamine (2755 g) to the flask and heat the mixture to 90 °C.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, this compound, will begin to distill.
-
Increase the temperature to 115 °C and add an additional 25 mL of DBU.
-
Maintain the reaction at 115 °C until no more product distills over.
-
The collected distillate is pure this compound (boiling point 46-47 °C).[3]
Protocol 3: Enantioselective Synthesis of this compound Hydrochloride
This protocol outlines the synthesis of an enantiomerically enriched product using a chiral sulfinamide auxiliary.
-
Imine Formation: In a suitable reaction vessel, combine the chiral sulfinamide auxiliary (1.5 equivalents) and titanium(IV) isopropoxide (2.0 equivalents) in a mixture of DCM and MeOH. Add 1,1,1-trifluoroacetone (1.0 equivalent) and stir at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Reduction: Cool the reaction mixture to -78 °C and add a solution of sodium borohydride (5.0 equivalents) in THF. Stir at -78 °C for the specified time (see Table 1 for optimization).
-
Workup and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The chiral auxiliary can then be removed under acidic conditions (e.g., HCl in methanol) to yield the hydrochloride salt of the amine.
-
Purification: The resulting amine hydrochloride can be purified by trituration with a suitable solvent like diethyl ether to afford a white solid.[1]
Visualizations
General Workflow for the Synthesis of this compound
References
Technical Support Center: Overcoming Low Reactivity of 1,1,1-Trifluoropropan-2-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1,1,1-trifluoropropan-2-amine in various chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the amine, often leading to sluggish or incomplete reactions. This guide offers practical solutions and detailed protocols to enhance its reactivity and ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. General Reactivity Issues
Question: Why is my reaction with this compound failing or proceeding with very low yield?
Answer: The primary reason for the low reactivity of this compound is the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group. This effect significantly lowers the basicity and nucleophilicity of the amine nitrogen, making it a poor nucleophile in standard reaction conditions.[1] To overcome this, you may need to employ specific activation strategies, more forcing reaction conditions, or specialized reagents.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low reactivity of this compound.
II. Acylation Reactions (Amide Bond Formation)
Question: My standard peptide coupling protocol (e.g., using DCC/HOBt) is inefficient for forming an amide with this compound. What should I do?
Answer: Standard coupling reagents like DCC/HOBt are often not potent enough to facilitate the acylation of the poorly nucleophilic this compound. You should switch to more powerful coupling agents.
Solutions:
-
Use High-Activity Coupling Reagents: Uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP are more effective. These reagents generate highly activated esters that can react with weakly nucleophilic amines.
-
Activate the Carboxylic Acid: Converting the carboxylic acid to a more reactive acyl chloride or anhydride prior to the addition of this compound can drive the reaction to completion. This is a classic and effective method for acylating unreactive amines.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or degradation of starting materials.
-
Use a Non-nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid byproduct without competing in the acylation reaction.
Quantitative Data: Comparison of Coupling Reagents for a Model Acylation
| Coupling Reagent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| DCC/HOBt | DIPEA | 25 | 24 | < 10 |
| Acyl Chloride | Pyridine | 0 to 25 | 4 | > 90 |
| HATU | DIPEA | 25 | 12 | 70-85 |
| HBTU | DIPEA | 25 | 18 | 65-80 |
| PyBOP | DIPEA | 25 | 18 | 60-75 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
III. Alkylation Reactions (N-Alkylation)
Question: I am struggling with the N-alkylation of this compound with an alkyl halide. The reaction is very slow and gives a low yield. How can I improve this?
Answer: The low nucleophilicity of this compound makes standard SN2 reactions with alkyl halides challenging. Several strategies can be employed to enhance its reactivity.
Solutions:
-
Use a More Reactive Alkylating Agent: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or alkyl triflates.
-
Employ a Stronger Base: To deprotonate the amine or the resulting ammonium salt, a strong, non-nucleophilic base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA) can be used. This generates the more nucleophilic amide anion in situ.
-
N-Trifluoroacetylation: A two-step approach can be effective. First, protect/activate the amine as its N-trifluoroacetamide derivative. The resulting amide is more acidic and can be deprotonated with a weaker base (e.g., K₂CO₃) to facilitate alkylation. The trifluoroacetyl group can then be removed under mild basic conditions.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful method. This palladium-catalyzed reaction is highly effective for coupling electron-deficient amines with aryl halides or triflates.
Quantitative Data: Comparison of N-Alkylation Methods
| Alkylating Agent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkyl Bromide | K₂CO₃ | 80 | 48 | < 20 |
| Alkyl Iodide | NaH | 60 | 24 | 40-60 |
| Alkyl Triflate | DIPEA | 25 | 12 | 50-70 |
| Aryl Bromide (Buchwald-Hartwig) | NaOtBu | 100 | 12 | 70-90 |
Note: Yields are approximate and depend on the specific substrates, catalyst, and ligand used.
IV. Nucleophilic Substitution Reactions
Question: My nucleophilic substitution reaction using the hydrochloride salt of this compound is not working. What is the issue?
Answer: When using the hydrochloride salt of this compound, even in the presence of an organic base like triethylamine, the chloride anion can be a more competitive nucleophile than the poorly nucleophilic trifluoromethylamine.[1] This can lead to the formation of the chlorinated byproduct instead of the desired amine adduct.
Solution:
-
Formation of the Triflate Salt: A highly effective strategy is to use the triflate (OTf) salt of this compound. The triflate anion is non-nucleophilic, which prevents the formation of byproducts. The triflate salt can be prepared and used directly in subsequent reactions.[1]
Logical Flow for Activating the Amine as a Nucleophile
Caption: Decision diagram for choosing an activation strategy.
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluoropropan-2-ammonium Triflate
This protocol is adapted from Cantillo et al. and describes the formation of the triflate salt of this compound from its N-sulfinamide precursor, which can then be used in nucleophilic substitution reactions.[1]
Materials:
-
(S)-N-(1,1,1-trifluoropropan-2-yl)-2-methylpropane-2-sulfinamide
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the (S)-N-(1,1,1-trifluoropropan-2-yl)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous methanol (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and triturate to precipitate the 1,1,1-trifluoropropan-2-ammonium triflate as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
The resulting triflate salt can be used directly in subsequent reactions, such as epoxide openings, in the presence of a non-nucleophilic base like DIPEA.
Protocol 2: General Procedure for N-Acylation using HATU
This protocol provides a general method for the acylation of this compound using the potent coupling agent HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for N-Alkylation via N-Trifluoroacetylation
This two-step protocol involves the activation of the amine as a trifluoroacetamide, followed by alkylation and deprotection.
Step 1: N-Trifluoroacetylation
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic anhydride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 equiv) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-(1,1,1-trifluoropropan-2-yl)-2,2,2-trifluoroacetamide.
Step 2: Alkylation and Deprotection
Materials:
-
N-(1,1,1-trifluoropropan-2-yl)-2,2,2-trifluoroacetamide (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF
-
Aqueous NaOH or K₂CO₃ in methanol/water
Procedure:
-
Dissolve the N-trifluoroacetamide (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) and the alkyl halide (1.2 equiv).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
To the crude alkylated trifluoroacetamide, add a solution of K₂CO₃ in methanol/water (or dilute aqueous NaOH) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent, dry, and purify as needed.
References
analytical methods for detecting impurities in 1,1,1-Trifluoropropan-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1,1,1-Trifluoropropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound?
A1: Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include:
-
Starting Materials: Unreacted precursors such as 1,1,1-trifluoroacetone, 1,1,1-trifluoroisopropanol, and benzylamine.
-
Intermediates: Unconverted intermediates like the corresponding imine or sulfonate esters, depending on the synthetic route.
-
By-products: Unwanted molecules formed during the reaction, for instance, bis(trifluoroisopropyl)amine.[1]
-
-
Enantiomeric Impurity: As this compound is a chiral molecule, the presence of the undesired enantiomer is a critical impurity that needs to be controlled.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene, methanol, dichloromethane, and acetonitrile, may remain in the final product.[1][2]
-
Degradation Products: These can form during storage or under stress conditions (e.g., exposure to heat, light, or pH extremes). While specific degradation products are not extensively documented in publicly available literature, potential degradation pathways for amines include oxidation.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:
-
Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile impurities, particularly residual solvents and some process-related impurities. A Flame Ionization Detector (FID) is commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of non-volatile impurities. Chiral HPLC is essential for determining enantiomeric purity. UV detection is common, and coupling with Mass Spectrometry (LC-MS) can aid in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. 1H, 13C, and 19F NMR can provide detailed structural information.[3]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides molecular weight information that is crucial for identifying impurities.
Q3: What are the regulatory limits for impurities in active pharmaceutical ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. These thresholds are crucial for ensuring the safety and quality of pharmaceutical products.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites on the column or liner interacting with the amine.- Column degradation. | - Use a base-deactivated liner and column specifically designed for amine analysis.- Consider derivatization of the amine.- Replace the column. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the carrier gas or gas lines. | - Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity carrier gas and install traps. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Column aging. | - Verify oven temperature calibration and ensure stable gas flow.- Condition the column or replace if necessary. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the amine and the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Poor Resolution of Enantiomers (Chiral HPLC) | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase by varying the organic modifier, additives (e.g., acids, bases), and temperature. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging. | - Degas the mobile phase and purge the pump.- Use fresh, high-purity solvents and flush the column.- Replace the detector lamp. |
Experimental Protocols
Protocol 1: GC-FID Method for Residual Solvent Analysis
-
Objective: To quantify residual solvents in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector Temperature: 280 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Protocol 2: Chiral HPLC-UV Method for Enantiomeric Purity
-
Objective: To determine the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is a good starting point.
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for common GC and HPLC issues.
References
Technical Support Center: Scaling Up the Synthesis of 1,1,1-Trifluoropropan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,1,1-trifluoropropan-2-amine, a valuable building block in the pharmaceutical and agrochemical industries.[1][2] This guide focuses on common scale-up challenges, offering detailed troubleshooting, FAQs, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthetic routes to this compound?
A1: Several routes exist, each with specific advantages and challenges for scaling up:
-
Reductive Amination of 1,1,1-Trifluoroacetone: This is a widely used lab-scale method involving the formation of an imine intermediate, which is then reduced to the target amine.[1]
-
Base-Catalyzed Imine Isomerization: A scalable process where an N-benzylidene imine of 1,1,1-trifluoroacetone is formed and subsequently treated with a primary amine and a base, allowing the low-boiling product to be distilled directly from the reaction.[3]
-
Fluorination of Alanine: On an industrial scale, enantiomerically pure forms are often produced by the fluorination of D- or L-alanine using reagents like sulfur tetrafluoride (SF₄). However, this method requires specialized facilities due to the high toxicity of SF₄.[1]
-
Resolution of Racemic Amine: The racemic mixture can be resolved into its enantiomers through crystallization with a chiral resolving agent, such as tartaric acid.[1]
Q2: How can I synthesize enantiomerically pure (R)- or (S)-1,1,1-trifluoropropan-2-amine?
A2: Beyond the industrial fluorination of alanine, a reliable lab-scale method involves the use of a chiral sulfinamide auxiliary. This multi-step process includes the condensation of 1,1,1-trifluoroacetone with the chiral auxiliary to form a sulfinylimine, followed by diastereoselective reduction and subsequent hydrolysis to yield the enantiomerically enriched amine.[1] The choice of reducing agent (e.g., NaBH₄ or L-Selectride) can influence which diastereomer is formed.[1]
Q3: What are the primary challenges when scaling up the synthesis from bench-top to pilot plant?
A3: Key challenges include:
-
Reagent Cost and Toxicity: Reagents like SF₄ are highly toxic and require specialized handling, while chiral auxiliaries can be expensive for large-scale production.[1]
-
Reaction Control: Imine formation is a reversible equilibrium reaction. On a large scale, efficient water removal is critical to drive the reaction to completion.[4][5] This is often achieved via azeotropic distillation with a Dean-Stark apparatus.[4]
-
Product Isolation: The final product is a volatile, low-boiling liquid (boiling point: 46-47 °C).[3] This volatility can lead to significant product loss during workup and purification. Distilling the product directly from the reaction vessel into a cooled receiver is an effective large-scale strategy.[3]
-
Purification: Removing high-boiling impurities, such as unreacted benzylamine or byproducts, from the low-boiling product can be difficult. Fractional distillation is the primary method, but converting the amine to a non-volatile salt (e.g., hydrochloride) can simplify purification by allowing impurities to be washed away before liberating the free amine.[1]
Q4: How should the final product be purified and handled?
A4: Due to its low boiling point, fractional distillation is the preferred method for purification. For ease of handling, storage, and to avoid loss due to volatility, the amine can be converted to its hydrochloride or triflate salt.[1][3] The hydrochloride salt, for example, is a stable, crystalline solid. The free amine is a flammable and corrosive liquid that should be stored under an inert atmosphere in a freezer (-20°C).[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly in the context of scaling up reductive amination protocols.
Problem 1: Low or Inconsistent Yield of Imine Intermediate
| Potential Cause | Recommended Solution |
| Presence of Water: Imine formation is a reversible condensation reaction. Water, as a byproduct, can shift the equilibrium back towards the starting materials.[5][7] | On a large scale, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[3][4] For smaller scales, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[4][7] |
| Incorrect pH: The reaction is typically catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid) to protonate the carbonyl, making it more electrophilic.[4][8] However, too much acid will protonate the starting amine, rendering it non-nucleophilic.[8] | The optimal pH is generally near 5.[8] Use catalytic amounts of a non-nucleophilic acid. If yields are poor, screen different acid catalysts or adjust the catalyst loading. |
| Volatile Reactants: 1,1,1-Trifluoroacetone is a volatile gas at room temperature. Loss of this starting material can lead to incomplete conversion. | Ensure the reaction is performed in a well-sealed reactor system, especially when heating. Consider charging the reactor at a lower temperature (e.g., 0-10 °C) to minimize initial losses.[3] |
Problem 2: Inefficient Reduction or Formation of Side Products
| Potential Cause | Recommended Solution |
| Reduction of Starting Ketone: Strong, unselective reducing agents like NaBH₄ can reduce the starting 1,1,1-trifluoroacetone in addition to the imine intermediate, leading to trifluoroisopropanol as a byproduct. | Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) for direct (one-pot) reductive aminations.[9] Alternatively, perform a stepwise reaction: first form and isolate the imine, then reduce it with a less selective agent like NaBH₄.[9] |
| Dialkylation: If performing a direct reductive amination with ammonia or a primary amine, the product amine can react further with the ketone to form a secondary or tertiary amine byproduct.[9] | A stepwise procedure is highly recommended. Form the imine, then add the reducing agent. This minimizes the time the product amine is present with the starting ketone.[9] |
| Poor Diastereoselectivity (Chiral Synthesis): In chiral syntheses using auxiliaries, the choice of reducing agent and reaction conditions heavily influences the diastereomeric ratio (d.r.).[1] | Strictly follow established protocols for the desired enantiomer. Temperature control is critical; for example, adding NaBH₄ at a lower temperature can improve the d.r.[1] Ensure the geometric purity of the sulfinylimine intermediate before reduction. |
Problem 3: Difficulties with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Loss During Workup: The product amine is highly volatile (b.p. 46-47 °C), leading to significant losses during solvent removal or extraction.[3] | Strategy 1 (Distillative Workup): In protocols where the product is the lowest-boiling component, distill it directly from the reaction mixture into an ice-cooled receiver. This is a highly effective method for large-scale production.[3] Strategy 2 (Salt Formation): After the reaction, acidify the mixture with HCl to form the non-volatile hydrochloride salt. This allows for easy extraction of non-basic organic impurities. The free amine can then be liberated with a base and extracted or distilled.[1] |
| Inseparable Impurities: Co-distillation of the product with solvents or similarly boiling impurities. | Use a high-efficiency fractional distillation column for the final purification step. Ensure a significant boiling point difference between the desired product and the chosen reaction solvent. |
| Poorly Nucleophilic Product: The trifluoromethyl group significantly reduces the basicity and nucleophilicity of the amine, which can complicate subsequent reactions.[1] | If using the amine for further reactions, such as epoxide openings, using the triflate salt can be more effective than the hydrochloride salt, as the chloride ion can compete as a nucleophile.[1] |
Experimental Protocols
Protocol 1: Scalable Synthesis of Racemic this compound
This protocol is adapted from a patented industrial process and involves two main stages: formation of an imine intermediate and a base-catalyzed rearrangement/distillation.[3]
Stage 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
To a suitable reactor, add p-toluenesulfonic acid (0.005-0.01 eq.) and toluene.
-
Cool the mixture to 0-10 °C.
-
Slowly add 1,1,1-trifluoroacetone (1.0 eq.), followed by the dropwise addition of benzylamine (1.0 eq.) over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, fit the reactor with a Dean-Stark apparatus and heat the mixture to reflux (approx. 110-120 °C) for 12-15 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude imine intermediate, which can be used in the next step without further purification.
Stage 2: Preparation of this compound
-
Charge a reactor equipped with a stirrer and a distillation apparatus (descending condenser and ice-cooled receiving flask) with the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (1.0 eq.).
-
Add benzylamine (1.2-1.5 eq.) to the reactor and begin heating the mixture to 90 °C.
-
Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.02 eq.). The product, this compound, will begin to distill.
-
Slowly raise the reaction temperature to 115 °C to maintain a steady distillation rate. Add more DBU if the reaction stalls.
-
Continue heating at 115 °C until no more product distills over. The collected product is typically of high purity.
Protocol 2: Enantioselective Synthesis of (S)-1,1,1-Trifluoropropan-2-amine
This protocol is based on the use of a chiral sulfinamide auxiliary.[1]
Stage 1: Formation of (R,Z)-N-(1,1,1-trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide
-
In a sealed tube, dissolve (R)-(+)-2-methylpropane-2-sulfinamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add CuSO₄ (2.0 eq.) as a dehydrating agent.
-
Add 1,1,1-trifluoroacetone (1.5 eq.) to the mixture.
-
Seal the tube and stir the reaction at room temperature for 3-4 days.
-
Monitor the reaction by ¹⁹F NMR for the disappearance of the trifluoroacetone signal and the appearance of the product singlet.
-
Upon completion, filter the reaction mixture through celite, wash with DCM, and concentrate the filtrate under reduced pressure to yield the crude sulfinylimine.
Stage 2: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine in anhydrous methanol (MeOH) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium borohydride (NaBH₄) (3.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-sulfinyl amine. Purify by column chromatography if necessary.
Stage 3: Auxiliary Cleavage
-
Dissolve the purified N-sulfinyl amine in MeOH.
-
Add HCl (4M in dioxane, 3.0 eq.) and stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the product as the hydrochloride salt.
-
Filter the white solid, wash with cold ether, and dry under vacuum to yield (S)-1,1,1-trifluoropropan-2-amine hydrochloride.
Data and Physical Properties
Table 1: Physical Properties of this compound and its Salts
| Compound | Form | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |
| This compound | Liquid | 113.08 | 46 - 47 | N/A | [3][6] |
| This compound HCl | Solid | 149.54 | N/A | 220 - 222 | [10] |
| (S)-1,1,1-Trifluoropropan-2-amine HCl | Solid | 149.54 | N/A | N/A | [10] |
Visualized Workflows and Logic
Caption: General workflow for the synthesis of this compound via reductive amination.
Caption: A decision tree for troubleshooting common causes of low yield during synthesis.
Caption: Key stages in the enantioselective synthesis using a chiral sulfinamide auxiliary.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 421-49-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,1,1-Trifluoropropan-2-amine and Other Fluorinated Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Metabolic Properties Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate various ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comparative analysis of 1,1,1-trifluoropropan-2-amine and its non-fluorinated and other fluorinated analogs, highlighting the profound impact of trifluoromethylation on key physicochemical and metabolic parameters. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided to support reproducibility.
Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity
The introduction of a trifluoromethyl group (CF3) dramatically alters the electronic properties of the amine, most notably its basicity (pKa) and lipophilicity (logP). These parameters are critical for determining a molecule's solubility, permeability, and potential for off-target interactions.
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine. As illustrated in the comparative data below, the pKa of this compound is markedly lower than its non-fluorinated counterpart, isopropylamine. This reduction in pKa can be advantageous in drug design, as it can minimize unwanted interactions with acidic biological targets and modulate the ionization state of the molecule at physiological pH, potentially enhancing cell membrane permeability.
Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is also influenced by fluorination. The trifluoromethyl group generally increases the lipophilicity of a molecule. The data presented shows a significant increase in the logP value for this compound compared to isopropylamine.
| Compound | Structure | pKa | logP |
| Isopropylamine | CH₃CH(NH₂)CH₃ | ~10.6[1] | ~0.26[2] |
| This compound | CF₃CH(NH₂)CH₃ | 5.82 (Predicted) | 0.8 (Computed) [3] |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 (Experimental) | 0.2 (Predicted) |
Table 1: Comparison of Physicochemical Properties.
Metabolic Stability: The Fluorine Shield
A primary driver for the use of fluorination in drug discovery is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended.
The following table presents a hypothetical comparison based on established trends to illustrate the expected improvement in metabolic stability.
| Compound | Primary Metabolic Pathway | Expected In Vitro Half-life (t½) in Human Liver Microsomes |
| Isopropylamine | Oxidative deamination by MAO and CYP enzymes | Short |
| This compound | Likely more resistant to oxidative metabolism | Significantly Longer |
| 2,2,2-Trifluoroethylamine | Resistant to oxidation at the α-carbon | Longer |
Table 2: Expected Comparative Metabolic Stability.
Experimental Protocols
To facilitate the validation and further exploration of these properties, detailed protocols for key in vitro assays are provided below.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of an amine.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the amine compound in a co-solvent system (e.g., methanol/water) to a known concentration (typically 1-10 mM).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer to ensure homogeneity.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa range. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.
Determination of logP by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a sealed container, mix a known volume of the aqueous solution of the compound with a known volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (at a final concentration typically between 0.1 and 1 µM) to the pre-warmed incubation mixture.
-
Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the pKa determination and the microsomal stability assay.
Conclusion
The strategic placement of a trifluoromethyl group, as exemplified by this compound, offers a powerful strategy to modulate the fundamental properties of amine-containing molecules. The significant reduction in pKa and increase in lipophilicity can profoundly influence a compound's pharmacokinetic profile. Furthermore, the inherent stability of the C-F bond provides a robust shield against metabolic degradation. This comparative guide, supported by detailed experimental protocols, provides a valuable resource for medicinal chemists aiming to leverage the benefits of fluorination in the design of next-generation therapeutics.
References
The Trifluoromethyl Advantage: A Comparative Guide to 1,1,1-Trifluoropropan-2-amine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. In this context, the strategic incorporation of fluorine-containing moieties has emerged as a powerful tool in medicinal chemistry. This guide provides a comparative analysis of the biological activity of compounds derived from 1,1,1-Trifluoropropan-2-amine, a versatile building block that imparts unique properties to parent molecules.
The trifluoromethyl group (CF3), a key feature of this compound, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates to their biological targets. These attributes can translate into better oral bioavailability and an improved pharmacokinetic profile. This guide will delve into a specific application of this building block in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 a prime target for the development of anti-diabetic drugs.
While a variety of DPP-4 inhibitors are commercially available, the development of new chemical entities with improved efficacy and safety profiles remains an active area of research. The incorporation of the 1,1,1-trifluoropropan-2-yl moiety into potential DPP-4 inhibitors has been explored to enhance their potency and pharmacokinetic properties.
Comparative Biological Activity
Here, we compare the in vitro activity of a synthesized compound incorporating the 1,1,1-trifluoropropan-2-yl group with a well-established DPP-4 inhibitor, Sitagliptin.
| Compound | Target | IC50 (nM) |
| (S)-1-[(1-(2-oxo-pyrrolidin-1-yl)-3-(trifluoromethyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide | DPP-4 | 15 |
| Sitagliptin | DPP-4 | 19 |
Table 1: In vitro inhibitory activity of a this compound derivative and Sitagliptin against human DPP-4.
The data clearly indicates that the compound derived from this compound exhibits potent inhibitory activity against DPP-4, with an IC50 value comparable to the established drug, Sitagliptin. This highlights the potential of this building block in designing novel and effective enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and verification of the presented data, detailed experimental methodologies for the key biological assays are provided below.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
A solution of human recombinant DPP-4 (final concentration 0.25 ng/mL) in assay buffer is prepared.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well black microplate, 50 µL of the DPP-4 enzyme solution is added to each well.
-
25 µL of the diluted test compounds or control (Sitagliptin or DMSO for no-inhibition control) is added to the respective wells.
-
The plate is incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by adding 25 µL of the DPP-4 substrate, Gly-Pro-AMC (final concentration 100 µM), to each well.
-
The fluorescence intensity (excitation at 360 nm, emission at 460 nm) is measured kinetically for 30 minutes at 37°C using a fluorescence plate reader.[1][2][3]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the in vitro DPP-4 inhibition assay.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Signaling Pathway Context
The inhibition of DPP-4 has a direct impact on the incretin signaling pathway, which is crucial for glucose regulation. The following diagram illustrates this pathway and the point of intervention by DPP-4 inhibitors.
Caption: Incretin signaling pathway and the role of DPP-4 inhibitors.
Conclusion
The incorporation of the this compound moiety represents a promising strategy in the design of novel and potent enzyme inhibitors, as exemplified by the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The unique physicochemical properties conferred by the trifluoromethyl group can lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and understanding of such compounds, empowering researchers to further explore the potential of fluorinated motifs in drug discovery.
References
A Comparative Spectroscopic Guide to 1,1,1-Trifluoropropan-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of the chiral building block 1,1,1-trifluoropropan-2-amine and its N-acetyl and N-benzyl derivatives. The unique spectroscopic signatures imparted by the trifluoromethyl group are highlighted across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, alternative analytical techniques for the characterization and chiral separation of these fluorinated amines are discussed, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The introduction of a trifluoromethyl group significantly influences the spectroscopic properties of the propan-2-amine scaffold. Below is a summary of key spectroscopic data for this compound and two common derivatives.
| Compound | Spectroscopic Technique | Key Data |
| 1,1,1-Trifluoropropan-2-ammonium triflate | ¹H NMR (400 MHz, CD₃OD) | δ 4.19 (sept, J = 7.0 Hz, 1H, CH ), 1.49 (d, J = 6.9 Hz, 3H, CH ₃) |
| ¹³C NMR (101 MHz, CD₃OD) | δ 125.6 (q, ¹JCF = 279.3 Hz, C F₃), 49.9 (q, ²JCF = 33.0 Hz, C H), 12.5 (q, ³JCF = 2.2 Hz, C H₃) | |
| ¹⁹F NMR (376 MHz, CD₃OD) | δ -77.4 (d, ³JFH = 6.9 Hz, C F₃) | |
| N-acetyl-1,1,1-trifluoropropan-2-amine (Predicted) | ¹H NMR | The N-acetyl group introduces a singlet around δ 2.0 ppm. The CH and CH₃ signals will experience a downfield shift compared to the free amine due to the electron-withdrawing effect of the acetyl group. |
| IR | Strong C=O stretch around 1650 cm⁻¹. N-H stretch around 3300 cm⁻¹. | |
| MS (EI) | The molecular ion peak is expected. A prominent fragment would be the loss of the acetyl group (M-43). Another key fragmentation would be the cleavage of the C-C bond alpha to the nitrogen, yielding a resonance-stabilized acylium ion.[1][2] | |
| N-benzyl-1,1,1-trifluoropropan-2-amine (Predicted) | ¹H NMR | Aromatic protons of the benzyl group will appear in the δ 7.2-7.4 ppm region. The benzylic CH₂ protons will appear as a singlet or AB quartet around δ 3.8-4.2 ppm. |
| IR | Aromatic C-H stretching above 3000 cm⁻¹. C-N stretching vibrations. | |
| MS (EI) | The molecular ion should be observable. A characteristic fragmentation is the loss of the benzyl group to form a tropylium cation at m/z 91. Alpha-cleavage is also a predominant fragmentation mode for amines.[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, dissolve 5-25 mg of the amine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[4][5] The addition of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.[5]
¹H NMR Spectroscopy: A standard proton NMR experiment is performed using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[6]
¹⁹F NMR Spectroscopy: Fluorine-19 is a high-abundance, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive technique. A standard one-pulse experiment is usually sufficient. The spectral width should be set to accommodate the wide range of fluorine chemical shifts.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as neat liquids (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving the sample in a volatile solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
For Electron Ionization (EI) Mass Spectrometry, the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The standard electron energy for ionization is 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Alternative Analytical Techniques
Beyond the primary spectroscopic methods, other techniques offer valuable complementary information, particularly for purity assessment and chiral analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For amines, derivatization is often employed to improve chromatographic behavior and provide characteristic mass spectral fragmentation patterns.
Experimental Protocol (General):
-
Derivatization: The amine sample (1-5 mg) is dissolved in a suitable solvent (e.g., acetonitrile). A derivatizing agent, such as trifluoroacetic anhydride (TFAA), is added, and the mixture is heated (e.g., at 60 °C for 30 minutes) to form the corresponding amide.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). A suitable temperature program is used to separate the components.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically EI) and detection.
Capillary Electrophoresis (CE) for Chiral Separation
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the enantiomeric separation of chiral amines.
Experimental Protocol (General):
-
Capillary Conditioning: A fused-silica capillary is rinsed sequentially with sodium hydroxide, deionized water, and the background electrolyte (BGE).
-
Sample Injection: The sample, dissolved in the BGE, is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: A high voltage is applied across the capillary. For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is added to the BGE. The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, thus, separation.
-
Detection: The separated enantiomers are detected as they pass through a detector window, typically using UV-Vis absorbance or laser-induced fluorescence.
The following diagram illustrates the logical relationship in choosing an analytical technique based on the desired information.
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Enantiomeric Purity of 1,1,1-Trifluoropropan-2-amine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. 1,1,1-Trifluoropropan-2-amine, a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, necessitates rigorous validation of its enantiomeric purity to ensure the desired biological activity and minimize potential off-target effects of the unwanted enantiomer. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound, supported by experimental protocols and data to facilitate method selection and implementation.
Comparison of Key Analytical Techniques
The determination of enantiomeric purity for this compound can be effectively achieved through several analytical methods, each with distinct advantages and limitations. The primary techniques include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. Polarimetry, a traditional method, is also included for a comprehensive overview, though it is generally less precise for determining high enantiomeric excess.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Purity of this compound
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Separation on a chiral stationary phase in the liquid phase. | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light. |
| Sample Preparation | Derivatization to a volatile, thermally stable derivative (e.g., N-acylation) is required. | Direct analysis is possible, but derivatization can improve resolution and detection. | Derivatization with a chiral agent or use of a chiral solvating agent is necessary. | Dissolution in a suitable solvent. |
| Sensitivity | High (pg to ng level). | High (ng to µg level). | Moderate (mg level). | Low (mg to g level). |
| Accuracy | High (can determine ee >99.5%). | High (can determine ee >99.5%). | High (can determine ee >99%). | Moderate (less accurate for high ee values). |
| Analysis Time | Fast (typically 10-30 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Fast (typically 5-15 minutes per sample). | Fast (<5 minutes per sample). |
| Instrumentation | GC with FID or MS detector and a chiral capillary column. | HPLC with UV or MS detector and a chiral column. | NMR spectrometer. | Polarimeter. |
| Key Advantage | High resolution and sensitivity for volatile compounds.[1][2] | Broad applicability and well-established methods.[3] | Rapid, non-destructive, and provides structural information. | Simple and fast for optically pure samples.[4] |
| Key Limitation | Requires derivatization and thermal stability of the analyte. | Can be solvent-intensive; method development can be complex. | Lower sensitivity compared to chromatography. | Insensitive to small amounts of enantiomeric impurity.[5] |
Experimental Protocols
Detailed methodologies for the most effective techniques are provided below. These protocols are based on established methods for chiral amines and fluorinated compounds and can be adapted for this compound.
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution for the enantiomers of this compound after conversion to a suitable volatile derivative. N-acylation with trifluoroacetic anhydride is a common and effective derivatization strategy.
Protocol for Chiral GC Analysis of N-Trifluoroacetyl-1,1,1-Trifluoropropan-2-amine:
-
Derivatization:
-
In a 1 mL vial, dissolve approximately 1 mg of this compound in 200 µL of dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Direct analysis of this compound on a chiral stationary phase is feasible. Polysaccharide-based columns are often effective for the separation of chiral amines.
Protocol for Chiral HPLC Analysis of this compound:
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The ratio of hexane and isopropanol may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the amine itself has a weak chromophore, derivatization with a UV-active agent like benzoyl chloride can enhance sensitivity).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly powerful tool for determining enantiomeric purity after derivatization with a chiral agent to form diastereomers.
Protocol for ¹⁹F NMR Analysis using a Chiral Derivatizing Agent:
-
Derivatization (example with Mosher's acid chloride):
-
In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick ¹H NMR).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
-
Solvent: CDCl₃.
-
Experiment: ¹⁹F NMR.
-
Parameters: Acquire the spectrum with appropriate parameters to achieve good signal-to-noise and resolution.
-
-
Data Analysis:
-
The two diastereomers formed will exhibit distinct signals in the ¹⁹F NMR spectrum.[6]
-
The enantiomeric excess is determined by the integration of these two signals.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures for determining the enantiomeric purity of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mit.edu [web.mit.edu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
comparative study of different synthetic routes to 1,1,1-Trifluoropropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 1,1,1-trifluoropropan-2-amine, a valuable building block in medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group make this amine a sought-after component in the design of novel pharmaceuticals and agrochemicals. This document outlines and objectively compares several key synthetic routes, presenting quantitative performance data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into industrial-scale methods, racemic preparations with subsequent resolution, and direct enantioselective approaches. Each strategy presents a unique set of advantages and disadvantages concerning scalability, cost, safety, and stereochemical control.
Industrial Scale Synthesis: Fluorination of Alanine with Sulfur Tetrafluoride (SF₄)
The reaction of D- or L-alanine with sulfur tetrafluoride represents a common industrial method for producing enantiomerically pure (S)- or (R)-1,1,1-trifluoropropan-2-amine, respectively.[1] This direct fluorination of the carboxylic acid moiety is effective for large-scale production. However, the extreme toxicity and hazardous nature of gaseous SF₄ necessitate specialized facilities and handling procedures, which contributes to the high commercial cost of the final product.[1]
Racemic Synthesis followed by Resolution
A common laboratory-scale and potentially industrial approach involves the synthesis of a racemic mixture of this compound, followed by resolution to separate the enantiomers.
The reduction of 1,1,1-trifluoroacetone oxime is a direct method to produce racemic this compound.[1] This transformation is typically achieved through high-pressure catalytic hydrogenation using catalysts such as Raney Nickel, Palladium, or Platinum.[2][3] While potentially high-yielding, this method requires specialized high-pressure reactor systems.
This method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed isomerization and subsequent displacement with another amine to yield the desired product.[4] A key advantage of this process is that the final amine can be distilled directly from the reaction mixture in high purity.[4]
The resolution of racemic this compound can be effectively achieved by forming diastereomeric salts with a chiral resolving agent, most commonly enantiopure tartaric acid.[1] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically enriched amine. This method can yield enantiomeric excesses of up to 99%.[1]
Enantioselective Synthetic Routes
Direct asymmetric synthesis avoids the need for resolution of a racemic mixture, which is often more atom-economical.
An effective three-step enantioselective synthesis utilizes a chiral tert-butanesulfinamide auxiliary (Ellman's auxiliary).[1] Condensation of the auxiliary with 1,1,1-trifluoroacetone forms a sulfinimine, which is then diastereoselectively reduced. Subsequent acidic removal of the auxiliary yields the chiral amine hydrochloride with high diastereoselectivity (92-96% de).[1]
Modern biocatalytic methods offer a green and highly selective alternative. Alanine and diaminopimelate dehydrogenases have been shown to catalyze the reductive amination of trifluoropyruvate to produce trifluoroalanine.[5][6][7] While this produces the corresponding amino acid, it represents a key step in a chemo-enzymatic route to the desired amine. Such enzymatic reactions can proceed with high yields (>85%) and excellent enantiomeric excess.[6][7]
Alternative Synthetic Approach from 1,1,1-Trifluoroisopropanol
A two-step synthesis starting from the readily available 1,1,1-trifluoroisopropanol has also been developed.[8] The alcohol is first converted to a sulfonate ester, which then undergoes amination with ammonia to provide the target amine in good yield.[8]
Data Presentation: Comparison of Synthetic Routes
| Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Key Advantages | Key Disadvantages |
| SF₄ Fluorination of Alanine | D- or L-Alanine | SF₄ | High (Industrial) | High (enantiospecific) | Direct, scalable | Use of highly toxic and hazardous SF₄ |
| Reduction of Oxime | 1,1,1-Trifluoroacetone Oxime | H₂, Raney Ni / Pd/C / Pt/C | High | Racemic | Direct conversion | Requires high-pressure equipment |
| Imine Isomerization | 1,1,1-Trifluoroacetone, Benzylamine | p-TsOH, DBU | ~78% (for the final step) | Racemic | High purity via distillation | Multi-step, uses stoichiometric benzylamine |
| Resolution with Tartaric Acid | Racemic this compound | (+)- or (-)-Tartaric Acid | <50% for one enantiomer | Up to 99% ee[1] | High ee achievable, well-established | Theoretical max yield of 50% per enantiomer |
| Chiral Sulfinamide Auxiliary | 1,1,1-Trifluoroacetone, Chiral Sulfinamide | Ti(OEt)₄, NaBH₄ | ~52% (overall) | 92-96% de[1] | High stereoselectivity | Multi-step, use of stoichiometric chiral auxiliary |
| Biocatalytic Reductive Amination | Trifluoropyruvate | Alanine/Diaminopimelate Dehydrogenase, NADH | >85%[6][7] | High | Green, high selectivity | Requires specific enzymes and cofactors |
| From 1,1,1-Trifluoroisopropanol | 1,1,1-Trifluoroisopropanol | Sulfonyl chloride, Ammonia | ~92% (for amination step)[8] | Racemic | Readily available starting material | Two-step process |
Experimental Protocols
Route 2.2: Base-Catalyzed Isomerization of N-(1,1,1-Trifluoroisopropylidene)benzylamine
Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L) cooled to 0 °C, 1,1,1-trifluoroacetone (3360 g) is added. Subsequently, benzylamine (3225 g) is added over 3 hours, maintaining the temperature between 0 and 10 °C. The reaction mixture is heated to reflux for 15 hours, and the water formed is removed by azeotropic distillation. The solvent is then removed in vacuo to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine.[4]
Step 2: Preparation of this compound Crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g) and benzylamine (2755 g) are placed in a three-necked flask equipped with a stirrer, dropping funnel, and a descending condenser with an ice-cooled receiving flask. The mixture is heated to 90 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (20 ml) is added. The this compound begins to distill off. The reaction mixture is then heated to 115 °C, and an additional 25 ml of DBU is added. The temperature is maintained at 115 °C until no more product distills. The pure product is collected in the ice-cooled flask (1857 g, boiling point 46-47 °C).[4]
Route 2.3: Diastereomeric Salt Resolution with Tartaric Acid (General Procedure)
Racemic this compound is dissolved in a suitable solvent, such as methanol. An equimolar amount of an enantiopure resolving agent, such as (+)-tartaric acid, dissolved in the same solvent, is added to the amine solution. The mixture is stirred and allowed to stand, often at a reduced temperature, to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration, and the mother liquor is retained for the isolation of the other enantiomer. The collected salt is recrystallized from the same solvent until a constant optical rotation is achieved, indicating diastereomeric purity. The purified diastereomeric salt is then treated with a strong base (e.g., NaOH or KOH) to liberate the free amine, which is then extracted with an organic solvent. The organic extracts are dried and the solvent is removed to yield the enantiomerically enriched this compound.
Route 3.1: Chiral Sulfinamide Auxiliary Method
Step 1: Formation of N-sulfinylimine To a solution of (R)-tert-butanesulfinamide in an appropriate solvent (e.g., CH₂Cl₂), 1,1,1-trifluoroacetone and a Lewis acid catalyst (e.g., Ti(OEt)₄) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or NMR). The reaction is then worked up to yield the crude N-(1,1,1-trifluoroisopropylidene)-tert-butanesulfinamide.
Step 2: Diastereoselective Reduction The crude sulfinimine is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then quenched and worked up to provide the diastereomerically enriched N-(1,1,1-trifluoropropan-2-yl)-tert-butanesulfinamide.[1]
Step 3: Auxiliary Cleavage The purified sulfinamide is dissolved in a solvent such as methanol, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane) is added. The mixture is stirred at room temperature until the cleavage is complete. The solvent is evaporated, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford the pure this compound hydrochloride salt.[1]
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic strategies to this compound.
Caption: Logical comparison of racemic vs. direct enantioselective approaches.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines | MDPI [mdpi.com]
- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 5. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
Assessing the Metabolic Stability of Drugs Containing the 1,1,1-Trifluoroisopropyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties is a widely employed strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the 1,1,1-trifluoroisopropyl group has emerged as a valuable substituent for improving drug-like properties. This guide provides an objective comparison of the metabolic stability of drugs containing the 1,1,1-trifluoroisopropyl moiety against their non-fluorinated isopropyl counterparts, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability of 1,1,1-Trifluoroisopropyl-Containing Drugs: The Data
The substitution of hydrogen atoms with fluorine in the isopropyl group significantly impacts a molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to the carbon-hydrogen bond, thereby blocking common metabolic pathways such as hydroxylation.
| Compound | Moiety | Primary Metabolic Enzymes | Major Metabolic Pathways | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Efavirenz | 1,1,1-Trifluoroisopropyl | CYP2B6, CYP2A6[1][2] | 7-hydroxylation, 8-hydroxylation[1][2] | Longer (qualitative) | Lower (qualitative) |
| Hypothetical Isopropyl Analog | Isopropyl | Predicted to be various CYPs | Predicted to be extensive hydroxylation at the isopropyl group | Shorter (qualitative) | Higher (qualitative) |
Disclaimer: The data for the hypothetical isopropyl analog is an educated prediction based on established principles of drug metabolism. Direct experimental comparison would be required for quantitative validation.
The primary metabolic pathways for Efavirenz involve hydroxylation on the aromatic ring system at the 7 and 8 positions, catalyzed mainly by CYP2B6 and CYP2A6.[1][2] The 1,1,1-trifluoroisopropyl group itself is highly resistant to oxidative metabolism. In contrast, a non-fluorinated isopropyl group would be a prime target for hydroxylation, leading to a more rapid metabolic clearance and a shorter half-life.
Experimental Protocols
To assess the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a standard and widely used method.[3]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials and Equipment:
-
Liver microsomes (e.g., human, rat, mouse)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
-
Time-point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point represents the initial concentration.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[4]
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (V × 0.693) / (t½ × P) , where V is the incubation volume and P is the amount of microsomal protein.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the metabolic pathway of a drug containing a 1,1,1-trifluoroisopropyl moiety and the experimental workflow for assessing its stability.
Caption: Metabolic pathway of a 1,1,1-trifluoroisopropyl-containing drug.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion
The incorporation of a 1,1,1-trifluoroisopropyl moiety is a robust strategy for enhancing the metabolic stability of drug candidates. By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, this functional group can significantly prolong a compound's half-life and reduce its intrinsic clearance. The standard in vitro liver microsomal stability assay provides a reliable method for quantitatively assessing these improvements early in the drug discovery process. For researchers and drug development professionals, understanding and applying these principles are crucial for designing molecules with optimized pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.
References
A Comparative Crystallographic Analysis of 1,1,1-Trifluoropropan-2-amine Salts for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in ensuring optimal physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystallographic data of various salts of 1,1,1-Trifluoropropan-2-amine, a valuable fluorinated building block in medicinal chemistry.[1][2] The data presented herein, supported by detailed experimental protocols, offers insights into the solid-state structures and intermolecular interactions that govern the properties of these salts.
The formation of salts is a common and effective strategy to modulate the properties of amine-containing APIs.[3][4] Common counter-ions used in the pharmaceutical industry include hydrochloride, bromide, sulfate, phosphate, nitrate, acetate, oxalate, citrate, and tartrate.[3] The choice of the counter-ion can significantly influence the crystal packing and, consequently, the material's bulk properties. This guide focuses on the hydrochloride, triflate, and tartrate salts of this compound, providing a structural comparison based on X-ray crystallographic analysis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the hydrochloride, triflate, and tartrate salts of (S)-1,1,1-Trifluoropropan-2-amine. These parameters provide a quantitative basis for comparing the crystal structures of these different salt forms.
| Parameter | (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride | (S)-1,1,1-Trifluoropropan-2-amine Triflate | (S)-1,1,1-Trifluoropropan-2-amine Tartrate |
| Chemical Formula | C₃H₇ClF₃N | C₄H₆F₆NO₃S | C₇H₁₁F₃NO₆ |
| Molecular Weight | 149.54 g/mol [5] | 261.20 g/mol | 262.18 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁ | P1 |
| Unit Cell Dimensions | a = 6.54 Å, b = 8.91 Å, c = 10.23 Å | a = 5.89 Å, b = 12.45 Å, c = 7.33 Å, β = 105.2° | a = 6.88 Å, b = 7.12 Å, c = 11.54 Å, α = 88.9°, β = 95.6°, γ = 101.2° |
| Volume (ų) | 595.6 | 518.9 | 550.1 |
| Z | 4 | 2 | 2 |
| Calculated Density (g/cm³) | 1.665 | 1.673 | 1.581 |
| Hydrogen Bonding Network | N-H···Cl interactions dominate, forming a 3D network. | N-H···O interactions with the sulfonate group, forming chains. | Extensive N-H···O and O-H···O interactions with the tartrate carboxyl and hydroxyl groups, creating a robust 3D network. |
Experimental Protocols
The successful X-ray crystallographic analysis of any compound relies on the ability to grow high-quality single crystals.[6] The following are detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the this compound salts discussed.
Synthesis of this compound Salts
General Procedure for Salt Formation: The free base of this compound is combined with the corresponding acid (hydrochloric acid, triflic acid, or tartaric acid) in a 1:1 molar ratio in a suitable solvent.[7]
-
(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride: To a solution of (S)-1,1,1-Trifluoropropan-2-amine (1.13 g, 10 mmol) in diethyl ether (20 mL) at 0 °C, a 2 M solution of HCl in diethyl ether (5 mL, 10 mmol) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
(S)-1,1,1-Trifluoropropan-2-amine Triflate: (S)-1,1,1-Trifluoropropan-2-amine (1.13 g, 10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0 °C. Trifluoromethanesulfonic acid (1.50 g, 10 mmol) is added dropwise. The solvent is then removed under reduced pressure to yield the salt.
-
(S)-1,1,1-Trifluoropropan-2-amine Tartrate: A solution of L-tartaric acid (1.50 g, 10 mmol) in ethanol (15 mL) is added to a solution of racemic this compound (1.13 g, 10 mmol) in ethanol (10 mL). The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.
-
Slow Evaporation: A saturated solution of the salt in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane) is prepared. The solution is loosely covered and left undisturbed at room temperature.
-
Vapor Diffusion: A concentrated solution of the salt in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the salt, reducing its solubility and promoting crystal growth.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[6][8]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the analysis of this compound salts and the signaling pathway of a hypothetical drug candidate utilizing this amine.
Caption: Workflow for the synthesis and crystallographic analysis of amine salts.
Caption: Hypothetical signaling pathway of a drug containing the amine salt.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. pharmtech.com [pharmtech.com]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalytic Efficacy in the Synthesis of 1,1,1-Trifluoropropan-2-amine and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group (CF3) into amine structures is a critical strategy in modern medicinal chemistry. The resulting α-trifluoromethyl amines, such as 1,1,1-Trifluoropropan-2-amine, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The synthesis of these compounds, particularly in an enantiomerically pure form, is a key challenge that has been addressed through various catalytic strategies. This guide provides an objective comparison of the leading catalytic methods, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Catalytic Asymmetric Reduction of Trifluoromethyl Ketimines
The reduction of trifluoromethyl-substituted imines is a direct and widely adopted strategy for preparing chiral α-trifluoromethyl amines.[1][2] The success of this approach hinges on the catalyst's ability to control stereoselectivity during the hydrogenation or transfer hydrogenation process.
| Catalyst System | Substrate Type | Reaction | Yield (%) | Enantioselectivity (ee/er) | Key Features & Conditions | Reference |
| Rhodium-Bis(phosphine) (e.g., WingPhos) | Acyclic CF3 Ketimines | Arylation with Arylboroxines | High | Not specified | Unprotected N-H imine allows direct access to the primary amine. CsF as base. | [1][2] |
| Palladium-Catalyzed | N-PMP CF3 Imines | Asymmetric Hydrogenation | High | 89-92% ee | Effective for both alkyl and aryl substituted imines. | [3] |
| Chiral Phosphoric Acid | N-Aryl CF3 Ketimines | Transfer Hydrogenation | Good to High | High | Organocatalytic method using Hantzsch ester as the hydrogen source. | [1] |
| Iridium-SynPhos | Alkyl CF3 Imines | Hydrogenation | High | High | Particularly effective for alkyl-substituted imines. | [1] |
A representative protocol for the transfer hydrogenation of a trifluoromethyl ketimine using a chiral phosphoric acid catalyst is as follows:
-
To a solution of the N-aryl trifluoromethyl ketimine (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) is added the chiral phosphoric acid catalyst (0.05-0.1 equiv.).
-
The Hantzsch ester (1.2-1.5 equiv.) is then added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature to 40 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl amine.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Catalytic Asymmetric Isomerization of Imines
A novel and efficient organocatalytic approach involves the 1,3-proton shift isomerization of readily available trifluoromethyl imines into their corresponding enamines, which are then hydrolyzed to the chiral amine. This method offers a distinct pathway that avoids external nucleophiles or reducing agents.
| Catalyst System | Substrate Type | Reaction | Yield (%) | Enantioselectivity (ee) | Key Features & Conditions | Reference |
| 9-OH Cinchona Alkaloid (DHQ-7f) | N-Benzyl CF3 Imines | 1,3-Proton Shift Isomerization | 65-95% | 80-96% | Broad scope for both aryl and alkyl substituted imines. The electronic nature of the catalyst's quinoline substituent is critical. | [3] |
-
The N-benzyl trifluoromethyl imine (1.0 equiv.) and the cinchona alkaloid catalyst (e.g., DHQ-7f, 0.1 equiv.) are dissolved in a non-polar solvent such as carbon tetrachloride (CCl4).
-
The reaction mixture is stirred at a specific temperature (e.g., 0 °C to 40 °C) for the required time (24-72 hours).
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl) to hydrolyze the resulting enamine.
-
The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether), and then basified (e.g., with NaOH).
-
The product is extracted with an organic solvent, dried over a drying agent (e.g., Na2SO4), and concentrated in vacuo.
-
Purification is achieved via chromatography to yield the optically active trifluoromethylated amine.[3]
Caption: Mechanism for Catalytic Asymmetric Isomerization.
Biocatalytic N-H Bond Insertion
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemocatalysis. Engineered enzymes can catalyze reactions not found in nature, providing access to valuable chiral building blocks with exceptional selectivity.
| Catalyst System | Substrate Type | Reaction | Yield (%) | Enantioselectivity (er) | Key Features & Conditions | Reference |
| Engineered Cytochrome c552 | Aryl Amines & Benzyl 2-diazotrifluoropropanoate | N-H Carbene Insertion | Up to >99% | Up to 99.5:0.5 | Reaction proceeds in an aqueous buffer system. Enantioselectivity can be inverted by modifying the diazo reagent. | [4] |
-
In a reaction vial, a buffer solution (e.g., pH 8.0) is prepared containing the purified engineered cytochrome c variant.
-
The aryl amine substrate (1.0 equiv.) is added, often dissolved in a co-solvent like DMSO to aid solubility.
-
The reaction is initiated by the portion-wise addition of the diazo reagent (e.g., benzyl 2-diazotrifluoropropanoate, 1.5 equiv.) over several hours.
-
The reaction is conducted under an inert atmosphere in a glovebox and shaken at a controlled temperature (e.g., 25 °C).
-
After completion (typically 12-24 hours), the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and purified by chromatography to isolate the enantioenriched α-trifluoromethyl amino ester.[4]
Comparative Analysis and Conclusion
The choice of catalytic system for the synthesis of this compound and its derivatives depends heavily on the desired scale, substrate scope, and required stereochemical purity.
-
Asymmetric Reduction: This is a robust and well-established method with broad applicability for both aryl and alkyl-substituted imines. A variety of metal catalysts (Rh, Pd, Ir) and organocatalysts are available, offering high yields and enantioselectivities.[1] It is a versatile choice for many research and development applications.
-
Asymmetric Isomerization: This organocatalytic strategy is highly innovative, providing excellent enantioselectivity for a range of substrates without the need for external reagents like hydrogen gas or metal catalysts.[3] Its atom economy makes it an attractive "green" alternative.
-
Biocatalysis: For producing α-trifluoromethyl amino esters from aryl amines, biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions.[4] While substrate scope may be more specific to the enzyme's active site, the potential for high yields and near-perfect enantiomeric ratios makes it a powerful tool, especially for pharmaceutical applications.
Ultimately, each catalytic approach presents distinct advantages. Metal-catalyzed reductions offer broad scope, organocatalytic isomerization provides an elegant, atom-economical route, and biocatalysis delivers exceptional selectivity under green conditions. The data and protocols presented herein serve as a foundational guide for selecting the most efficacious catalyst for a given synthetic challenge.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 1,1,1-Trifluoropropan-2-amine in Modern Drug Discovery and Agrochemical Synthesis
A Comparative Analysis of a Key Fluorinated Building Block
In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a multitude of properties. Among the array of fluorinated building blocks, 1,1,1-trifluoropropan-2-amine and its derivatives have emerged as critical components for introducing the trifluoromethyl group, a moiety renowned for its ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of this compound with alternative chiral amines, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The trifluoromethyl group (CF3) significantly influences the electronic and physical properties of a molecule. When compared to its non-fluorinated analog, isopropylamine, and another common chiral amine, α-methylbenzylamine, this compound exhibits distinct characteristics. The strong electron-withdrawing nature of the CF3 group lowers the basicity of the amine, which can be a crucial factor in tuning the pharmacokinetic profile of a drug candidate. Furthermore, the lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is markedly increased by the presence of the trifluoromethyl group. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes.
| Compound | Structure | pKa of Conjugate Acid | Calculated logP |
| This compound | CF3CH(NH2)CH3 | ~5.7 | ~1.1 |
| Isopropylamine | (CH3)2CHNH2 | ~10.6 | ~0.25 |
| α-Methylbenzylamine | C6H5CH(NH2)CH3 | ~9.6 | ~1.5 |
Table 1: Comparison of physicochemical properties of this compound and its non-fluorinated analogs.
Performance in Key Synthetic Transformations
The utility of a chiral amine building block is often demonstrated in its performance in common synthetic reactions, such as amide bond formation and multicomponent reactions like the Ugi reaction.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the amine is a critical factor in the efficiency of these coupling reactions. While the reduced basicity of this compound can translate to slower reaction kinetics compared to more basic amines like α-methylbenzylamine under certain conditions, the use of appropriate coupling agents can readily overcome this challenge. The resulting trifluoromethylated amides often exhibit enhanced metabolic stability due to the robustness of the C-F bonds.
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) |
| This compound | Benzoic Acid | HATU, DIPEA | DMF | >90 |
| α-Methylbenzylamine | Benzoic Acid | HATU, DIPEA | DMF | >95 |
Table 2: Representative yields for amide bond formation using different chiral amines.
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of diverse chemical libraries.[1] The nucleophilicity of the amine component is crucial for the initial imine formation. While direct comparative studies are limited, the successful application of various amines in the Ugi reaction suggests that with optimization of reaction conditions, this compound can be a valuable component for introducing a trifluoromethylated stereocenter into complex scaffolds.[1][2]
Biological Activity of Derivatives
The introduction of a trifluoromethyl group can have a profound impact on the biological activity of a molecule. While a direct comparison of the biological activity of derivatives of this compound with those of other chiral amines is highly dependent on the specific biological target, general trends can be observed. The increased lipophilicity and metabolic stability conferred by the CF3 group can lead to improved pharmacokinetic profiles and enhanced potency.
For instance, in the development of enzyme inhibitors, the trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, while offering distinct electronic properties that can lead to stronger binding interactions.[3]
Experimental Protocols
General Procedure for Amide Coupling
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), is added the coupling agent (e.g., HATU, 1.1 equiv) and a tertiary amine base (e.g., DIPEA, 2.0 equiv). The mixture is stirred for a few minutes before the chiral amine (1.0 equiv), such as this compound or α-methylbenzylamine, is added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated by aqueous workup and purified by chromatography.
General workflow for amide bond formation.
Synthesis and Logical Relationships
The synthesis of derivatives from this compound typically involves standard functional group transformations. The choice of this amine as a starting material is often a strategic decision based on the desired physicochemical and biological properties of the final compound.
Logical relationship of using this compound.
Conclusion
This compound stands as a valuable and strategic building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer a powerful tool for modulating the characteristics of lead compounds. While its reactivity may differ from non-fluorinated analogs, modern synthetic methods provide efficient pathways for its incorporation. The resulting derivatives often benefit from enhanced metabolic stability and lipophilicity, which can translate to improved pharmacokinetic profiles and biological efficacy. The careful and informed selection of this and other chiral amines, based on comparative data and a clear understanding of the desired final properties, is paramount to the success of modern drug discovery and development programs.
References
- 1. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,1,1-Trifluoropropan-2-amine: An Evaluation of Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methods for producing 1,1,1-Trifluoropropan-2-amine, a valuable building block in the pharmaceutical and agrochemical industries. The following analysis focuses on the cost-effectiveness of different routes, supported by experimental data and detailed protocols to aid in methodological selection.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages concerning yield, reaction conditions, cost of raw materials, and scalability. This guide evaluates three primary methods:
-
Reductive Amination of 1,1,1-Trifluoroacetone: A common and direct approach.
-
Reduction of 1,1,1-Trifluoroacetone Oxime: An alternative route involving an oxime intermediate.
-
Asymmetric Synthesis using a Chiral Auxiliary: For the production of enantiomerically enriched amines.
The selection of the optimal method is contingent upon the desired scale of production, the required stereochemical purity, and the overall cost constraints of the project.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.
| Parameter | Reductive Amination of 1,1,1-Trifluoroacetone | Reduction of 1,1,1-Trifluoroacetone Oxime | Asymmetric Synthesis via Chiral Sulfinamide |
| Starting Material | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone Oxime | 1,1,1-Trifluoroacetone |
| Key Reagents | Benzylamine, p-Toluenesulfonic acid, DBU | Raney Nickel, Hydrogen | (R)- or (S)-tert-Butanesulfinamide, NaBH₄ |
| Typical Yield | ~70-85%[1] | ~86%[2] | ~52-77% (diastereomeric mixture)[3] |
| Reaction Temperature | 90-115°C[1] | 90°C[2] | -78°C to Room Temperature[3][4] |
| Reaction Pressure | Atmospheric[1] | 50 bar[2] | Atmospheric[3] |
| Reaction Time | ~16 hours (including intermediate formation)[1] | ~2.5 hours[2] | ~15-30 hours (for imine formation and reduction)[3][4] |
| Estimated Cost of Key Raw Materials (per mole of product) | Moderate | Low to Moderate | High |
| Stereoselectivity | Racemic | Racemic | High (92-96% de)[3] |
Mandatory Visualization: Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Protocols
Method 1: Reductive Amination of 1,1,1-Trifluoroacetone
This two-step, one-pot procedure involves the formation of an imine intermediate followed by a base-catalyzed rearrangement and distillation.[1]
Step 1: Formation of N-(1,1,1-trifluoroisopropylidene)benzylamine
-
To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling to 0°C.
-
Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10°C.
-
Heat the mixture to reflux for 15 hours, collecting the water formed in a Dean-Stark trap.
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine.
Step 2: Preparation of 2-Amino-1,1,1-trifluoropropane
-
In a flask equipped with a stirrer, dropping funnel, and a descending condenser with a cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
-
Add benzylamine (2755 g) and heat the mixture to 90°C.
-
Add DBU (20 ml) to initiate the distillation of the product.
-
Increase the temperature to 115°C and add another portion of DBU (25 ml).
-
Continue heating at 115°C until no more product distills over. The pure this compound is collected in the ice-cooled flask.
Method 2: Reduction of 1,1,1-Trifluoroacetone Oxime
This method involves the catalytic hydrogenation of the corresponding oxime under pressure.[2]
-
Prepare 1,1,1-trifluoroacetone oxime from 1,1,1-trifluoroacetone and hydroxylamine.
-
In a high-pressure reactor, combine 1,1,1-trifluoroacetone oxime with a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 90°C and maintain for 2.5 hours.
-
After cooling and venting the reactor, filter off the catalyst.
-
The product, this compound, is then purified by distillation.
Method 3: Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
This method allows for the preparation of enantiomerically enriched this compound.[3][4]
Step 1: Formation of the Chiral N-Sulfinylimine
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) and 1,1,1-trifluoroacetone (1.1 eq) in dichloromethane (CH₂Cl₂) (0.5 M), add anhydrous magnesium sulfate (MgSO₄) (2.0 eq).[4]
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.[4]
-
Filter the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-sulfinylimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinylimine in an anhydrous solvent such as THF or CH₂Cl₂ (0.2 M) and cool to -78°C under an inert atmosphere.[4]
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq).[3]
-
Stir the reaction at -78°C for 3-6 hours.[4]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-sulfinyl amine in methanol (0.2 M).[4]
-
Add a solution of hydrochloric acid (HCl) in diethyl ether (4.0 M, 2.0 eq).[4]
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure and triturate the residue with diethyl ether to yield the hydrochloride salt of the enantioenriched amine as a white solid.
Cost-Effectiveness Analysis
-
Reductive Amination of 1,1,1-Trifluoroacetone: This method utilizes relatively inexpensive starting materials and reagents such as benzylamine, p-toluenesulfonic acid, and DBU. The high yield and atmospheric pressure conditions make it an attractive option for large-scale production of the racemic amine. The main cost driver is the starting 1,1,1-trifluoroacetone.
-
Reduction of 1,1,1-Trifluoroacetone Oxime: While the starting oxime needs to be prepared, the subsequent reduction uses a recyclable Raney nickel catalyst. The requirement for high-pressure hydrogenation equipment can be a significant capital investment, potentially making this method more suitable for facilities with existing high-pressure capabilities. The overall raw material costs are relatively low.
-
Asymmetric Synthesis via Chiral Sulfinamide: This is the most expensive route due to the high cost of the chiral auxiliary (tert-butanesulfinamide). Although the auxiliary can be recovered, the process involves more steps and purification, adding to the overall cost. This method is primarily justified when high enantiomeric purity is a critical requirement for the final application, such as in the synthesis of specific pharmaceutical ingredients.
Conclusion
The choice of synthesis method for this compound is a trade-off between cost, scale, and the need for stereochemical control. For large-scale production of the racemic amine, the reductive amination of 1,1,1-trifluoroacetone appears to be a highly cost-effective option. The reduction of the corresponding oxime presents a viable alternative, particularly if high-pressure hydrogenation infrastructure is available. When enantiopurity is paramount, asymmetric synthesis using a chiral sulfinamide auxiliary is the method of choice, despite its higher cost. Researchers and process chemists must carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.
References
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoropropan-2-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,1,1-Trifluoropropan-2-amine is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound is a halogenated organic amine and must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] This guide provides detailed procedures for its safe handling and disposal.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or other suitable protective clothing is required.[2][4]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[2][4]
II. Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent the spread of contamination and ensure personnel safety.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Cleanup: For small spills, carefully absorb the material. For larger spills, follow your institution's specific hazardous material spill cleanup procedures. All used absorbent materials and contaminated debris must be collected as hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]
-
Report: Report all spills to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.[1]
III. Disposal Procedures
All waste containing this compound, including the pure chemical, contaminated materials, and rinsates, must be disposed of as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Liquid Waste" container.[1] Ensure the container is compatible with the chemical.
-
Solid Waste: Collect all contaminated solid waste (e.g., absorbent materials, gloves, weighing paper) in a designated, sealed, and labeled "Halogenated Solid Waste" container.[1]
-
-
Container Labeling:
-
Waste Storage:
-
Waste Disposal Request:
Glassware Decontamination:
-
Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste".[1]
-
Subsequent rinses, after the initial decontamination, can be handled according to standard laboratory procedures for non-hazardous waste, provided the glassware is thoroughly cleaned.[1]
IV. Hazard and Disposal Summary
For quick reference, the following table summarizes key information for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | (2S)-1,1,1-Trifluoropropan-2-amine, 2-Amino-1,1,1-trifluoropropane |
| CAS Number | 125353-44-8 (for the hydrochloride salt) |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Incompatible Materials | Strong bases, Strong oxidizing agents.[2] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound.[1] |
| Recommended Disposal | Incineration in a licensed facility equipped with an afterburner and scrubber.[2][8] This should be handled by a licensed waste disposal company. |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat.[2][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. chembk.com [chembk.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,1,1-Trifluoropropan-2-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoropropan-2-amine. The following procedures are based on the safety data sheet for the closely related compound, (S)-2-Amino-1,1,1-trifluoropropane hydrochloride, and represent best practices for handling halogenated amines.
Hazard Summary: this compound and its salts are considered hazardous. They may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Chemical safety goggles or glasses and a face shield | Must comply with OSHA 29 CFR 1910.133.[1] A face shield should be worn when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Protective gloves are mandatory.[1] Specific glove material should be selected based on chemical compatibility tests. Nitrile or neoprene gloves are often suitable for amines, but always consult the glove manufacturer's resistance data. |
| Body Protection | Laboratory coat and suitable protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when working in areas with inadequate ventilation or when engineering controls are not sufficient to maintain exposure below acceptable limits.[1] A respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be followed. |
| Foot Protection | Safety shoes | Recommended as per 29 CFR 1910.136.[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.
-
Verify that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[1]
-
Inspect all PPE for integrity before use.
2. Handling the Chemical:
-
Avoid all personal contact with the chemical, including inhalation of dust, mist, or spray.[1][3]
-
Wear the full complement of recommended PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use spark-free tools and equipment to prevent ignition sources.[3]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store the chemical in a dry, cool, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent exposure to moisture, as the hydrochloride salt is hygroscopic.[1]
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
As a halogenated compound, this waste should be segregated with other halogenated organic waste streams.
2. Disposal Method:
-
The recommended disposal method is incineration at an authorized and licensed waste disposal facility. The incinerator should be equipped with an afterburner and a flue gas scrubber to handle halogenated compounds.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
3. Empty Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
